RG7112
Description
MDM2 Antagonist RO5045337 is an MDM2 (human homolog of double minutes-2; HDM2) antagonist with potential antineoplastic activity. RO5045337 binds to MDM2, thereby preventing the binding of the MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this MDM2-p53 interaction, the proteasome-mediated enzymatic degradation of p53 is inhibited and the transcriptional activity of p53 is restored, which may result in the restoration of p53 signaling and thus the p53-mediated induction of tumor cell apoptosis. MDM2, a zinc finger protein, is a negative regulator of the p53 pathway; often overexpressed in cancer cells, it has been implicated in cancer cell proliferation and survival.
RO-5045337 is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.
an orally available cis-imidazoline inhibitor of the MDM2-p53 interaction
Properties
IUPAC Name |
[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48Cl2N4O4S/c1-8-48-33-26-29(36(2,3)4)14-19-32(33)34-41-37(5,27-10-15-30(39)16-11-27)38(6,28-12-17-31(40)18-13-28)44(34)35(45)43-23-21-42(22-24-43)20-9-25-49(7,46)47/h10-19,26H,8-9,20-25H2,1-7H3/t37-,38+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGKPEROWUKSBK-QPPIDDCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48Cl2N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60240182 | |
| Record name | RO-5045337 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60240182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
727.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
939981-39-2 | |
| Record name | RO-5045337 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939981392 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-5045337 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14793 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | RO-5045337 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60240182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-5045337 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8MI0X869M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Reactivation of p53: A Technical Guide to the Mechanism of Action of RG7112 in Wild-Type p53 Cancers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity and preventing tumorigenesis. Its inactivation, often through overexpression of its negative regulator, Mouse Double Minute 2 homolog (MDM2), is a common event in various human cancers that retain wild-type TP53. RG7112, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, has emerged as a promising therapeutic strategy to restore p53 function in these malignancies. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its molecular interactions, cellular consequences, and preclinical efficacy. We present a compilation of quantitative data, detailed experimental protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field of cancer biology and drug development.
Introduction: The p53-MDM2 Axis as a Therapeutic Target
The p53 protein, a transcription factor, acts as a central hub in the cellular stress response network.[1] Upon activation by various stimuli, including DNA damage, oncogene activation, and hypoxia, p53 orchestrates a range of cellular outcomes, including cell cycle arrest, apoptosis, and senescence, thereby preventing the proliferation of damaged cells.[1] The activity and stability of p53 are tightly regulated by MDM2, an E3 ubiquitin ligase.[2] MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[2] This creates a negative feedback loop, as MDM2 is a transcriptional target of p53.
In many cancers with wild-type TP53, this regulatory axis is disrupted, most commonly through the amplification or overexpression of the MDM2 gene.[1] This leads to excessive degradation of p53, effectively abrogating its tumor-suppressive functions and promoting cancer cell survival and proliferation. The dependence of these tumors on MDM2 for their survival presents a therapeutic vulnerability. Small-molecule inhibitors designed to disrupt the MDM2-p53 interaction can liberate p53 from MDM2-mediated inhibition, leading to its stabilization, accumulation, and the reactivation of its downstream signaling pathways.
This compound, a member of the nutlin family of compounds, is a first-in-class, orally bioavailable small-molecule inhibitor of the MDM2-p53 interaction that has been evaluated in clinical trials.[3][4] It is designed to mimic the key p53 amino acid residues that are critical for its binding to MDM2.[5]
Core Mechanism of Action of this compound
This compound exerts its anti-tumor effects by directly interfering with the MDM2-p53 protein-protein interaction. This restores the tumor-suppressive function of wild-type p53, leading to cell cycle arrest and apoptosis in cancer cells.
Molecular Interaction with MDM2
This compound is a highly potent and selective antagonist of the MDM2-p53 interaction.[6] It binds with high affinity to the p53-binding pocket on the MDM2 protein.[2][6] This binding is stereospecific and mimics the interactions of three critical p53 amino acid residues: Phe19, Trp23, and Leu26.[5] By occupying this hydrophobic pocket, this compound physically blocks the binding of p53 to MDM2.[6]
Cellular Consequences of MDM2 Inhibition
The disruption of the MDM2-p53 interaction by this compound initiates a cascade of events that collectively restore p53's tumor-suppressive activity:
-
p53 Stabilization and Accumulation: By preventing MDM2-mediated ubiquitination and degradation, this compound leads to the stabilization and accumulation of p53 protein within the cancer cells.[3][7]
-
Activation of p53 Downstream Signaling: The elevated levels of functional p53 lead to the transcriptional activation of its target genes.[8] Key among these are:
-
CDKN1A (p21): A cyclin-dependent kinase inhibitor that induces cell cycle arrest, primarily at the G1/S and G2/M checkpoints.[8]
-
MDM2: As part of the negative feedback loop, p53 activation leads to increased MDM2 transcription.[8]
-
Pro-apoptotic genes (e.g., PUMA, BAX): These genes play a crucial role in initiating the intrinsic apoptotic pathway.
-
-
Induction of Cell Cycle Arrest and Apoptosis: The activation of p21 leads to a halt in cell proliferation.[9] Concurrently, the upregulation of pro-apoptotic proteins triggers programmed cell death (apoptosis), a key mechanism for eliminating cancer cells.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in preclinical studies.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Assay Method | Reference |
| KD (MDM2) | ~11 nM | Biacore (Surface Plasmon Resonance) | [2][6][10] |
| IC50 (p53-MDM2 Binding) | 18 ± 11 nM | Homogeneous Time-Resolved Fluorescence (HTRF) | [10][11] |
Table 2: In Vitro Cytotoxicity of this compound in p53 Wild-Type Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SJSA-1 | Osteosarcoma (MDM2 amplified) | 0.3 | [2] |
| RKO | Colon Carcinoma | 0.4 | [2] |
| HCT116 | Colon Carcinoma | 0.5 | [2] |
| IMR5 | Neuroblastoma | 0.562 | [9] |
| LAN-5 | Neuroblastoma | 0.430 | [9] |
| MDM2-amplified GBM PDCLs (avg.) | Glioblastoma | 0.52 | [12][13][14] |
| MDM4-amplified GBM PDCLs (avg.) | Glioblastoma | 1.2 | [12][13][14] |
| p53 WT/MDM2 normal GBM PDCLs (avg.) | Glioblastoma | 7.7 | [12][13][14] |
| Pediatric p53 WT cell lines (median) | Various | ~0.4 | [5] |
PDCLs: Patient-Derived Cell Lines
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | This compound Dose and Schedule | Outcome | Reference |
| SJSA-1 | Osteosarcoma | 50 mg/kg, oral, daily | 74% tumor growth inhibition | [4] |
| SJSA-1 | Osteosarcoma | 100 mg/kg, oral, daily | Tumor regression | [4] |
| MHM | Osteosarcoma | 50 mg/kg, oral, daily | Significant tumor growth inhibition | [4] |
| 3731 (MDM2-amplified) | Glioblastoma | 100 mg/kg | Reduced tumor growth, increased survival | [13] |
| LNCaP | Prostate Cancer | Not specified | Highly synergistic with androgen deprivation | [6] |
| Pediatric Solid Tumors (10 of 26 models) | Various | 100 mg/kg, daily for 14 days | Intermediate activity (EFS T/C > 2) | [5] |
| Pediatric ALL | Acute Lymphoblastic Leukemia | 100 mg/kg, daily for 14 days | 5 complete responses, 1 maintained complete response | [5] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Western Blotting for p53, p21, and MDM2
This protocol is for assessing the protein levels of p53 and its downstream targets, p21 and MDM2, following treatment with this compound.
Materials:
-
p53 wild-type cancer cell line (e.g., SJSA-1, HCT116)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p53, anti-p21, anti-MDM2, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin) to determine the relative protein expression levels.
Co-Immunoprecipitation (Co-IP) of MDM2 and p53
This protocol is to demonstrate the disruption of the MDM2-p53 interaction by this compound.
Materials:
-
p53 wild-type cancer cell line
-
This compound
-
Co-IP lysis buffer (non-denaturing)
-
Anti-MDM2 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-p53 antibody for Western blotting
-
IgG control antibody
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control as described for Western blotting. Lyse the cells in a non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Incubate the cell lysates with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysates with an anti-MDM2 antibody or an IgG control antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-p53 antibody to detect the co-immunoprecipitated p53. The input lysates should also be run as a control.
-
-
Analysis: A decrease in the amount of p53 co-immunoprecipitated with MDM2 in this compound-treated cells compared to the control indicates the disruption of the MDM2-p53 interaction.
Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
p53 wild-type and mutant cancer cell lines
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) or vehicle control for a specified duration (e.g., 72 or 96 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the data and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
p53 wild-type cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for a specified time (e.g., 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.
-
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. scispace.com [scispace.com]
- 4. Discovery of this compound: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing of the MDM2 Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDM2 small-molecule antagonist this compound activates p53 signaling and regresses human tumors in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. In Vitro Characterization of a Potent p53-MDM2 Inhibitor, this compound in Neuroblastoma Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Preclinical efficacy of the MDM2 inhibitor this compound in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preclinical Efficacy of the MDM2 Inhibitor this compound in MDM2-Amplified and TP53 Wild-type Glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of p53 Pathway Activation by RG7112: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor suppressor protein p53 plays a pivotal role in maintaining genomic integrity and preventing tumorigenesis. Its inactivation, often through interaction with its negative regulator, the E3 ubiquitin ligase MDM2, is a common event in many human cancers. The reactivation of wild-type p53 by disrupting the p53-MDM2 interaction has emerged as a promising therapeutic strategy. RG7112, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, represents a significant advancement in this field. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the p53 signaling pathway, and presents key experimental data and protocols for its study.
Mechanism of Action: Restoring p53 Function
This compound is a member of the nutlin family of cis-imidazoline analogs that functions by binding to the p53-binding pocket on the MDM2 protein with high affinity.[1][2] This direct competition prevents MDM2 from binding to p53, thereby rescuing p53 from MDM2-mediated ubiquitination and subsequent proteasomal degradation.[3][4][5] The stabilization and accumulation of p53 in the nucleus allows it to function as a transcription factor, activating a cascade of downstream target genes involved in cell-cycle arrest and apoptosis.[1][3][6]
The efficacy of this compound is critically dependent on the p53 status of the cancer cells. Tumors expressing wild-type p53 are generally sensitive to this compound, whereas those with mutated or deleted p53 show significantly reduced sensitivity.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Value | Assay | Reference |
| Binding Affinity (KD) | 10.7 nM | Biacore | [1] |
| IC50 (p53-MDM2 Binding) | 18 nM | HTRF Assay | [1] |
Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines (MTT Assay, 5 days)
| Cell Line | p53 Status | IC50 (µM) | Reference |
| SJSA1 (Osteosarcoma) | Wild-type (MDM2 amplified) | 0.3 | [1] |
| RKO (Colon Carcinoma) | Wild-type | 0.4 | [1] |
| HCT116 (Colon Carcinoma) | Wild-type | 0.5 | [1] |
| Panel of 15 wild-type p53 cancer cell lines | Wild-type | 0.18 - 2.2 | [3] |
| Panel of 7 mutant p53 cancer cell lines | Mutant | 5.7 - 20.3 | [3] |
Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition | Reference |
| SJSA-1 (Osteosarcoma) | 50 mg/kg, daily oral administration | 74% | [3] |
| SJSA-1 (Osteosarcoma) | 100 mg/kg, daily oral administration | Tumor regression | [3] |
| LNCaP (Prostate Cancer) | In combination with androgen deprivation | Highly synergistic | [1] |
Signaling Pathways and Experimental Workflows
p53 Signaling Pathway and this compound Intervention
Caption: p53 pathway activation by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Experimental workflow for this compound evaluation.
Detailed Experimental Protocols
Western Blot Analysis for p53 Pathway Proteins
Objective: To determine the effect of this compound on the protein levels of p53 and its downstream targets, p21 and MDM2.
Methodology:
-
Cell Culture and Treatment: Seed cancer cells (e.g., SJSA1, HCT116) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO as a vehicle control for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 4-12% Bis-Tris polyacrylamide gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR) for p53 Target Genes
Objective: To measure the mRNA expression levels of p53 target genes (e.g., CDKN1A (p21), PUMA, MDM2) following this compound treatment.
Methodology:
-
Cell Culture and Treatment: Treat cancer cells with this compound as described for the Western blot analysis.
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.
-
Use primers specific for the target genes and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
The reaction mixture typically contains cDNA template, forward and reverse primers, and qPCR master mix.
-
A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of this compound and calculate its IC50 value.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 5 days. Include wells with untreated cells as a control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the percentage of viability against the drug concentration.
Annexin V Apoptosis Assay
Objective: To quantify the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound for a specified period (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Conclusion
This compound is a well-characterized inhibitor of the MDM2-p53 interaction that effectively reactivates the p53 tumor suppressor pathway in cancer cells with wild-type p53. Its potent in vitro and in vivo antitumor activity, supported by the detailed mechanistic and experimental data presented in this guide, underscores its potential as a targeted cancer therapeutic. The provided protocols offer a robust framework for researchers to further investigate the biological effects of this compound and other MDM2-p53 inhibitors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Results of the Phase 1 Trial of this compound, a Small-molecule MDM2 Antagonist in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a p53-MDM2 Inhibitor: A Technical Guide to the Discovery and Chemical Synthesis of RG7112
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide details the discovery, mechanism of action, and chemical synthesis of RG7112, a pioneering small-molecule inhibitor of the p53-MDM2 interaction that entered clinical development. By summarizing key quantitative data, providing detailed experimental methodologies, and visualizing complex pathways and workflows, this document serves as a comprehensive resource for professionals in the field of oncology drug development.
Discovery and Rationale: Restoring the Guardian of the Genome
The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to stress, including cell cycle arrest, apoptosis, and DNA repair.[1] However, in many cancers, the function of wild-type p53 is abrogated by its negative regulator, the E3 ubiquitin ligase MDM2.[1] MDM2 binds to the transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[1] Overexpression of MDM2 is a common mechanism in various malignancies to functionally inactivate p53, making the disruption of the p53-MDM2 interaction a compelling therapeutic strategy.[1]
This compound emerged from the optimization of a class of cis-imidazoline analogues known as the nutlins.[1] The parent compound, Nutlin-3a, demonstrated the feasibility of inhibiting the p53-MDM2 interaction with a small molecule, but possessed suboptimal pharmacological properties for clinical development.[1] The development of this compound focused on enhancing potency, metabolic stability, and pharmacokinetic properties.[1] Key structural modifications included the dimethyl substitution of the imidazoline core to prevent oxidation and the replacement of a methoxy group with a more stable tert-butyl group.[1] These changes led to the identification of this compound as a potent and selective MDM2 inhibitor with favorable characteristics for clinical investigation.[1]
Mechanism of Action: Releasing the Brake on p53
This compound functions by competitively binding to the deep hydrophobic pocket on MDM2 that normally accommodates the transactivation domain of p53.[1] This binding is facilitated by the three hydrophobic residues of p53—Phe19, Trp23, and Leu26—which insert into corresponding pockets on the MDM2 surface.[1] this compound was designed to mimic these critical interactions, thereby displacing p53 from MDM2.[1]
The inhibition of the p53-MDM2 interaction by this compound leads to the stabilization and accumulation of p53 protein in cancer cells with wild-type p53.[1] The restored p53 then activates the transcription of its target genes, including the cyclin-dependent kinase inhibitor p21 and pro-apoptotic proteins, resulting in cell cycle arrest and apoptosis.[1][2] This targeted reactivation of the p53 pathway provides a non-genotoxic approach to cancer therapy.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Reference |
| Binding Affinity | |||
| MDM2 Kd | 11 nM | Biacore | [3] |
| Inhibition of p53-MDM2 Interaction | |||
| IC50 | 18 nM | HTRF | [3] |
| Cell Viability (IC50) | |||
| p53 Wild-Type Cell Lines | |||
| SJSA-1 (Osteosarcoma) | 0.18 - 0.3 µM | MTT Assay | [1][4] |
| RKO (Colon Carcinoma) | 0.4 µM | MTT Assay | [4] |
| HCT-116 (Colon Carcinoma) | 0.5 µM | MTT Assay | [4] |
| IMR5 (Neuroblastoma) | 562 nM | Cellular Viability Assay | [2] |
| LAN-5 (Neuroblastoma) | 430 nM | Cellular Viability Assay | [2] |
| MDM2-amplified GBM PDCLs (avg.) | 0.52 µM | Cell Viability Assay | [5] |
| p53 Mutant Cell Lines | |||
| SW480 (Colon Carcinoma) | >10 µM | MTT Assay | [1] |
| MDA-MB-435 (Melanoma) | 9.9 µM | MTT Assay | [5] |
| TP53-mutated GBM PDCLs (avg.) | 21.9 µM | Cell Viability Assay | [5] |
| Selectivity | |||
| p53 mutant vs. wild-type (avg. IC50 fold difference) | 14-fold | MTT Assay | [1] |
Table 2: Preclinical Pharmacokinetics of this compound in Mice
| Route | Dose (mg/kg) | Cmax (µg/mL) | t1/2 (h) | AUClast (µg·h/mL) | Reference |
| Oral | 50 | 15.5 | 8.8 | 251.2 | [2] |
Table 3: In Vivo Efficacy of this compound in Human Tumor Xenograft Models
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Observations | Reference |
| SJSA-1 (Osteosarcoma) | 50 mg/kg, oral, daily | 74% | [1] | |
| SJSA-1 (Osteosarcoma) | 100 mg/kg, oral, daily | >100% | Tumor regression | [1] |
| MHM (Osteosarcoma) | 50 mg/kg, oral, daily | Significant inhibition | [1] | |
| 3731MDM2_Amp GBM (orthotopic) | 100 mg/kg, oral, 5 days/week for 3 weeks | Tumor volume decreased by 13% | Increased survival | [5] |
Experimental Protocols
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the formation of the imidazoline core, followed by the addition of the piperazine moiety.[1] The final step involves the chiral separation of the enantiomers.
Protocol:
-
Formation of the Imidazoline Core: The diamine precursor is reacted with a benzoate ester in the presence of trimethylaluminum to yield the imidazoline core.[1]
-
Phosgenation and Coupling: The imidazoline core undergoes phosgenation to form a carbamoyl chloride intermediate. This intermediate is then coupled with the appropriate piperazine derivative to produce racemic this compound.[1]
-
Chiral Separation: The enantiomers of the racemic mixture are separated using chiral chromatography to isolate the active enantiomer.[1]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This assay is used to measure the inhibition of the p53-MDM2 interaction in a cell-free system.[1]
Protocol:
-
Reagent Preparation: Recombinant human MDM2 protein and a biotinylated peptide derived from the p53 transactivation domain are used. This compound is serially diluted to various concentrations. HTRF donor (e.g., europium cryptate-labeled anti-tag antibody) and acceptor (e.g., streptavidin-XL665) are prepared in assay buffer.
-
Assay Plate Setup: In a 384-well plate, MDM2 protein, p53 peptide, and this compound dilutions are added to the wells.
-
Incubation: The plate is incubated at room temperature to allow for the binding interaction to reach equilibrium.
-
Detection: The HTRF donor and acceptor reagents are added, and the plate is incubated further to allow for the detection antibodies to bind.
-
Signal Measurement: The plate is read on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated, and the IC50 value is determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines.[1]
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of this compound and incubated for 5 days.[1]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Western Blotting
This technique is used to detect the levels of p53 and its downstream target proteins, such as p21 and MDM2, in cells treated with this compound.
Protocol:
-
Cell Lysis: Cells treated with this compound are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Human Tumor Xenograft Model
This in vivo model is used to evaluate the antitumor efficacy of this compound.[1]
Protocol:
-
Cell Implantation: Human cancer cells (e.g., SJSA-1) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).[1]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Drug Administration: The mice are treated with this compound, typically administered orally, at various doses and schedules. A vehicle control group is also included.[1] The formulation for oral administration is a suspension in 1% Klucel LF in water with 0.1% Tween 80.[2]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Conclusion
The discovery and development of this compound represent a significant milestone in the field of targeted cancer therapy. As the first small-molecule MDM2 inhibitor to enter clinical trials, it provided crucial proof-of-concept for the therapeutic strategy of reactivating p53 by disrupting its interaction with MDM2.[1] The comprehensive preclinical data, including its potent in vitro activity against p53 wild-type cancer cells and its in vivo efficacy in tumor models, laid a strong foundation for its clinical evaluation.[1][2] While the clinical development of this compound has been succeeded by next-generation MDM2 inhibitors with improved properties, the scientific journey of this compound has provided invaluable insights for researchers and drug developers in the ongoing quest to effectively target the p53-MDM2 pathway for cancer treatment.
References
- 1. Discovery of this compound: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. MDM2 small-molecule antagonist this compound activates p53 signaling and regresses human tumors in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical efficacy of the MDM2 inhibitor this compound in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analysis of the RG7112-MDM2 Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structural and functional analysis of the RG7112-MDM2 complex. This compound, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, has been a subject of extensive research in oncology. This document details the quantitative binding data, the structural basis of the interaction, the relevant signaling pathways, and the experimental protocols used to characterize this important therapeutic target.
Core Data Presentation
The interaction between this compound and MDM2 has been quantified using various biophysical and biochemical assays. The following tables summarize the key binding affinity and cellular potency data.
Table 1: In Vitro Binding Affinity of this compound to MDM2
| Parameter | Value (nM) | Method | Reference |
| KD | 10.7 | Biacore | [1] |
| KD | ~11 | Not Specified | [2][3] |
| KD | 11 | Not Specified | [4] |
| IC50 | 18 | HTRF Assay | [1][4] |
Table 2: Cellular Activity of this compound in p53 Wild-Type Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| SJSA-1 (Osteosarcoma) | 0.3 | [1] |
| RKO (Colon Carcinoma) | 0.4 | [1] |
| HCT116 (Colon Carcinoma) | 0.5 | [1] |
Structural Insights from X-Ray Crystallography
The crystal structure of the this compound-MDM2 complex (PDB ID: 4IPF) reveals the precise mechanism by which this compound inhibits the p53-MDM2 interaction.[2][5] this compound binds to the p53-binding pocket on the surface of MDM2, effectively mimicking the interactions of three critical p53 amino acid residues: Phe19, Trp23, and Leu26.[1][5]
The two 4-chloro-phenyl rings of this compound occupy the Trp23 and Leu26 pockets of MDM2, while the ethoxy group projects into the Phe19 pocket.[5] This structural mimicry blocks the binding of p53 to MDM2, leading to the stabilization and accumulation of p53.[6]
Signaling Pathway and Mechanism of Action
The p53 tumor suppressor protein is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[7][8] Its activity is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[7][8] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[7]
This compound acts by disrupting the MDM2-p53 interaction.[1] This inhibition leads to the accumulation of p53, which can then activate its downstream target genes, resulting in cell-cycle arrest and apoptosis in cancer cells.[1][7]
Caption: The p53-MDM2 signaling pathway and the mechanism of action of this compound.
Experimental Workflows
The following diagrams illustrate the general workflows for key experimental techniques used in the structural and functional analysis of the this compound-MDM2 complex.
Caption: Experimental workflow for a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Caption: Experimental workflow for a Biacore (SPR) analysis.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of the this compound-MDM2 complex.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for p53-MDM2 Interaction
This protocol outlines the steps for a competitive binding assay to determine the IC50 of this compound.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 1x PBS with 0.1% BSA and 0.1% Tween-20.
-
MDM2-GST: Reconstitute or dilute recombinant human MDM2-GST fusion protein to the desired concentration in assay buffer.
-
Biotinylated-p53 peptide: Reconstitute or dilute a biotinylated peptide corresponding to the N-terminal transactivation domain of p53 to the desired concentration in assay buffer.
-
This compound: Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the final desired concentrations.
-
Detection Reagents:
-
Europium cryptate-labeled anti-GST antibody (donor).
-
XL665-labeled streptavidin (acceptor).
-
Dilute both detection reagents in assay buffer according to the manufacturer's instructions.
-
2. Assay Procedure:
-
In a low-volume 384-well white plate, add the following in order:
-
This compound or vehicle (DMSO) control.
-
MDM2-GST protein.
-
Biotinylated-p53 peptide.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Add the pre-mixed detection reagents (Europium cryptate-labeled anti-GST and XL665-labeled streptavidin) to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 2-4 hours).
3. Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Surface Plasmon Resonance (SPR) Analysis of this compound-MDM2 Binding Kinetics
This protocol describes the use of a Biacore system to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
1. Chip Preparation and Protein Immobilization:
-
Sensor Chip: Use a CM5 sensor chip.
-
Activation: Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilization: Inject recombinant human MDM2 protein (diluted in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level is reached.
-
Deactivation: Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
Reference Surface: Prepare a reference flow cell by performing the activation and deactivation steps without protein immobilization.
2. Binding Measurement:
-
Running Buffer: Use a suitable buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Analyte Preparation: Prepare a series of dilutions of this compound in running buffer. Include a buffer-only injection for blank subtraction.
-
Association: Inject each concentration of this compound over the MDM2 and reference surfaces for a defined period to monitor the association phase.
-
Dissociation: After the association phase, flow running buffer over the surfaces to monitor the dissociation of the complex.
-
Regeneration: If necessary, inject a regeneration solution (e.g., a short pulse of a low pH buffer or a high salt concentration) to remove any remaining bound analyte.
3. Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data for each injection.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the Biacore evaluation software.
-
The fitting will yield the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (KD) as kd/ka.
X-Ray Crystallography of the this compound-MDM2 Complex
This protocol provides a general workflow for determining the crystal structure of the this compound-MDM2 complex.
1. Protein Expression and Purification:
-
Express the N-terminal domain of human MDM2 (e.g., residues 1-125) in a suitable expression system (e.g., E. coli).
-
Purify the protein to homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).
-
Verify the purity and monodispersity of the protein by SDS-PAGE and analytical size-exclusion chromatography.
2. Complex Formation and Crystallization:
-
Prepare a concentrated solution of the purified MDM2 protein.
-
Add a molar excess of this compound (dissolved in a suitable solvent like DMSO) to the protein solution and incubate to allow complex formation.
-
Set up crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods, screening a wide range of crystallization conditions (precipitants, buffers, salts, and additives).
-
Incubate the crystallization plates at a constant temperature and monitor for crystal growth.
3. Data Collection and Structure Determination:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data (indexing, integration, and scaling).
-
Solve the structure using molecular replacement with a known MDM2 structure as a search model.
-
Build the model of the this compound-MDM2 complex into the electron density map and refine the structure.
-
Validate the final structure using established crystallographic criteria.
This technical guide provides a foundational understanding of the structural and functional analysis of the this compound-MDM2 complex. The provided data, diagrams, and protocols are intended to be a valuable resource for researchers in the field of cancer biology and drug discovery.
References
- 1. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 2. DSpace [diposit.ub.edu]
- 3. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 4. HTRF MDM2 Binding Kit, 500 Assay Points | Revvity [revvity.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. revvity.com [revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. Census and evaluation of p53 target genes - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of RG7112: A Potent MDM2-p53 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
RG7112 is a first-in-class, orally bioavailable, small-molecule inhibitor of the MDM2-p53 protein-protein interaction. By binding to the p53-binding pocket of MDM2, this compound effectively disrupts the negative regulation of the p53 tumor suppressor protein.[1][2] This leads to the stabilization and activation of p53, resulting in cell cycle arrest, apoptosis, and tumor growth inhibition in preclinical models of cancers with wild-type p53.[2][3] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols.
Mechanism of Action: Restoring p53 Function
The tumor suppressor protein p53 plays a critical role in preventing cancer development by controlling cell cycle progression and inducing apoptosis in response to cellular stress.[1] Murine double minute 2 (MDM2) is a key negative regulator of p53.[4] MDM2 binds to p53, inhibiting its transcriptional activity and promoting its degradation via the proteasome.[1][5] In many human tumors, the p53 pathway is inactivated through overexpression of MDM2, allowing cancer cells to evade apoptosis and proliferate uncontrollably.[2]
This compound is a potent and selective antagonist of the MDM2-p53 interaction.[6] It is a member of the nutlin family of compounds and was designed to mimic the key interactions of p53 with the MDM2 protein.[4][7] By occupying the p53-binding pocket on MDM2, this compound blocks the interaction between the two proteins.[8] This liberates p53 from MDM2-mediated inhibition and degradation, leading to the accumulation of p53 protein and the activation of its downstream transcriptional targets, including p21 and MDM2 itself (in a negative feedback loop).[3][7] The ultimate cellular outcomes of p53 activation by this compound are cell cycle arrest, primarily at the G1 and G2 phases, and the induction of apoptosis.[4]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Binding Affinity (KD) | 11 nM | Biacore | [3][7] |
| 10.7 nM | [9][10] | ||
| IC50 (p53-MDM2 Binding) | 18 nM | HTRF Assay | [10][11] |
| ~20 nM | Cell-free assay | [3] | |
| Cell Viability (IC50) | |||
| MDM2-amplified | |||
| SJSA-1 (Osteosarcoma) | 0.3 µM | MTT Assay (5 days) | [10] |
| 3731 (Glioblastoma) | 0.52 µM (avg) | [9][12] | |
| TP53 wild-type | |||
| HCT-116 (Colon) | 0.5 µM | MTT Assay (5 days) | [10] |
| RKO (Colon) | 0.4 µM | MTT Assay (5 days) | [10] |
| MCF7 (Breast) | Not specified | [3] | |
| TP53 mutant | |||
| SW480 (Colon) | >20 µM | MTT Assay (5 days) | [1][7] |
| MDA-MB-435 (Melanoma) | >20 µM | MTT Assay (5 days) | [1][7] |
| Average | 21.9 µM | [9][12] |
Table 2: Preclinical Pharmacokinetics of this compound in Mice
| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUClast (µg·h/mL) | t1/2 (h) | Reference |
| Oral | 50 | 15.5 | Not specified | 251.2 | 8.8 | [1] |
| Oral | 100 (in GBM model) | 17.178 (plasma) | 2-8 | Not specified | Not specified | [9] |
| 3.328 (ng/g in tumor) | 2 | [9] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is based on methodologies described for assessing the cytotoxic effects of this compound.[1]
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., SJSA-1, HCT-116, SW480)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight medium from the cells and add the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired duration (e.g., 5 days).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis for Protein Expression
This protocol is adapted from studies measuring p53 pathway activation.[3][13]
Objective: To detect and quantify changes in the expression of p53 and its target proteins (e.g., p21, MDM2) following this compound treatment.
Materials:
-
Cancer cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
In Vivo Tumor Xenograft Studies
This protocol is based on preclinical efficacy studies of this compound.[1][9]
Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line for implantation (e.g., SJSA-1)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound or vehicle orally at the desired dose and schedule (e.g., daily).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) or tumor regression.
Clinical Development and Findings
This compound was the first MDM2 inhibitor to enter clinical trials.[2] Phase I studies in patients with hematologic malignancies and solid tumors have been conducted.[6][14][15]
Key Clinical Findings:
-
Pharmacodynamics: Oral administration of this compound led to the activation of the p53 pathway, as evidenced by increased serum levels of Macrophage Inhibitory Cytokine-1 (MIC-1), a p53 target gene.[6][16]
-
Clinical Activity: this compound demonstrated clinical activity in patients with relapsed/refractory acute myeloid leukemia (AML) and chronic lymphocytic leukemia (CLL).[6][17]
-
Safety and Tolerability: The most common dose-limiting toxicities were hematological, including thrombocytopenia and neutropenia.[13]
-
Pharmacokinetics: The pharmacokinetic profile of this compound was characterized, with a time to maximum concentration (Tmax) of approximately 4 hours and a terminal half-life of about 1.5 days in patients.[16] Bioavailability was enhanced with food.[15][18]
Conclusion
This compound is a potent and selective inhibitor of the MDM2-p53 interaction with a well-defined mechanism of action. Preclinical studies have demonstrated its ability to reactivate the p53 pathway, leading to anti-tumor effects in various cancer models with wild-type p53. Early clinical trials have provided proof-of-concept for the therapeutic potential of MDM2 inhibition in hematologic malignancies. The pharmacological data and experimental protocols presented in this guide provide a valuable resource for researchers and clinicians working on the development of p53-targeting cancer therapies.
References
- 1. Discovery of this compound: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Results of the Phase 1 Trial of this compound, a Small-molecule MDM2 Antagonist in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. MDM2 small-molecule antagonist this compound activates p53 signaling and regresses human tumors in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical efficacy of the MDM2 inhibitor this compound in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. apexbt.com [apexbt.com]
- 14. Small Molecule May Disarm Enemy of Cancer-Fighting p53 | MD Anderson Cancer Center [mdanderson.org]
- 15. Clinical pharmacology characterization of this compound, an MDM2 antagonist, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. Results of the Phase I Trial of this compound, a Small-Molecule MDM2 Antagonist in Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
RG7112: A Technical Guide to its Mechanism in Cell Cycle Arrest and Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Abstract
RG7112 is a potent and selective, orally bioavailable small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 interaction.[1] By disrupting the negative regulation of the p53 tumor suppressor, this compound reactivates the p53 signaling pathway in cancer cells harboring wild-type TP53.[2][3] This activation leads to two primary cellular outcomes: cell cycle arrest and apoptosis, representing a key strategy in cancer therapy.[1][4] This document provides an in-depth technical overview of the molecular mechanisms, quantitative effects, and experimental methodologies associated with this compound's impact on these fundamental cellular processes.
Core Mechanism of Action: Restoring p53 Function
The p53 tumor suppressor protein is a critical transcription factor that responds to cellular stress by regulating genes involved in cell cycle control and apoptosis.[2][5] In many cancers with wild-type p53, its function is abrogated by overexpression of its negative regulator, MDM2.[1][2] MDM2 binds to the p53 transactivation domain, both inhibiting its transcriptional activity and functioning as an E3 ubiquitin ligase to target p53 for proteasomal degradation.[2]
This compound, a member of the nutlin family, is designed to mimic the key p53 amino acid residues (Phe19, Trp23, and Leu26) that bind to a deep hydrophobic pocket on the MDM2 protein.[6] By competitively occupying this p53-binding pocket with high affinity (K(D) ~11 nmol/L), this compound effectively blocks the p53-MDM2 interaction.[3][6] This disruption prevents p53 degradation, leading to the rapid stabilization and accumulation of p53 protein, which can then execute its tumor-suppressive functions.[6][7]
Quantitative Effects on Cell Cycle Arrest
Upon stabilization, p53 activates the transcription of target genes that control cell cycle progression, most notably CDKN1A, which encodes the p21 protein.[5][6] p21 is a potent cyclin-dependent kinase (CDK) inhibitor that halts cell cycle progression at the G1 and G2 phases, allowing time for DNA repair or, if the damage is too severe, commitment to apoptosis.[5][8] Treatment of cancer cells expressing wild-type p53 with this compound leads to a dose-dependent cell cycle arrest.[6][8]
Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cell Lines
| Cell Line | p53 Status | This compound Conc. | Duration | % G1 Phase | % S Phase | % G2/M Phase | Reference |
|---|---|---|---|---|---|---|---|
| HCT116 (Colon) | Wild-Type | 1 µM | 24h | Increased | Decreased | Increased | [8] |
| SJSA-1 (Osteosarcoma) | Wild-Type | 1 µM | 24h | Increased | Decreased | Increased | [6][8] |
| MCF7 (Breast) | Wild-Type | 1 µM | 24h | Increased | Decreased | No Change | [6] |
| SW480 (Colon) | Mutant | 10 µM | 24h | No Change | No Change | No Change |[6] |
Note: Qualitative changes ("Increased," "Decreased") are reported as specific percentages were presented graphically in the source material. The data clearly indicates a significant shift of cells into G1 and G2/M phases and out of S phase in p53 wild-type cells.
Quantitative Effects on Apoptosis
In addition to cell cycle arrest, p53 activation by this compound can trigger the intrinsic apoptotic pathway. p53 transcriptionally upregulates pro-apoptotic proteins from the BCL-2 family, such as BAX and PUMA, which lead to mitochondrial outer membrane permeabilization, caspase activation, and programmed cell death. The apoptotic activity of this compound varies widely among different cancer cell lines, with a particularly strong response observed in osteosarcoma cells with MDM2 gene amplification.[3][6]
Table 2: Induction of Apoptosis by this compound in Cancer Cell Lines
| Cell Line | p53 Status | MDM2 Status | This compound Conc. | Duration | % Apoptotic Cells (Annexin V+) | Reference |
|---|---|---|---|---|---|---|
| SJSA-1 (Osteosarcoma) | Wild-Type | Amplified | 7 µM | 48h | ~55% | [6][8] |
| LNCaP (Prostate) | Wild-Type | Normal | 7 µM | 48h | ~30% | [8] |
| HCT116 (Colon) | Wild-Type | Normal | 7 µM | 48h | ~20% | [8] |
| A549 (Lung) | Wild-Type | Normal | 7 µM | 48h | <10% | [8] |
| SW480 (Colon) | Mutant | Normal | 7 µM | 48h | <5% |[6] |
Note: Percentages are approximated from graphical data presented in the source material.[8]
Detailed Experimental Protocols
Reproducible and accurate assessment of cell cycle arrest and apoptosis is critical. The following sections detail standard methodologies for evaluating the effects of this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells (e.g., SJSA-1, HCT116) in appropriate growth medium in 6-well or 10-cm dishes. Seed at a density that ensures cells are in the exponential growth phase (log-phase) at the time of treatment, typically 50-60% confluency.
-
Incubation: Culture cells overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for adherence.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock in culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 10 µM). Prepare a vehicle control using the same final concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the DMSO vehicle control.
-
Incubation: Return the cells to the incubator for the desired time period (e.g., 24 hours for cell cycle analysis, 48 hours for apoptosis).
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is for analyzing DNA content to determine cell cycle phase distribution.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Aspirate the medium, wash cells with PBS, and detach adherent cells using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 300 µL of cold PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting the fluorescence signal from the PI dye.
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Harvesting: After treatment, collect the culture medium (containing floating cells) and detach adherent cells with trypsin-EDTA. Combine all cells, centrifuge at 300 x g for 5 minutes, and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS to remove all traces of medium.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube. Add 5 µL of a fluorochrome-conjugated Annexin V and 5 µL of a Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately on a flow cytometer.
-
Analysis: Quantify the cell populations:
-
Viable: Annexin V-negative and PI-negative.
-
Early Apoptotic: Annexin V-positive and PI-negative.
-
Late Apoptotic/Necrotic: Annexin V-positive and PI-positive.
-
Western Blotting for Protein Analysis
This protocol is for detecting changes in the levels of key proteins in the p53 pathway.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53, MDM2, p21, cleaved caspase-3, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Conclusion
This compound is a well-characterized MDM2 inhibitor that effectively reactivates the p53 pathway in cancer cells with wild-type TP53.[2][6] Its mechanism of action translates into potent anti-tumor activity driven by the dual induction of cell cycle arrest and apoptosis.[1][3] The degree to which either process is initiated is cell-context dependent, but both contribute to the therapeutic potential of this compound. The experimental protocols outlined provide a robust framework for researchers to further investigate this compound and other MDM2-p53 antagonists in preclinical models.
References
- 1. Discovery of this compound: A Small-Molecule MDM2 Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MDM2 small-molecule antagonist this compound activates p53 signaling and regresses human tumors in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery-of-rg7112-a-small-molecule-mdm2-inhibitor-in-clinical-development - Ask this paper | Bohrium [bohrium.com]
- 5. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Determining the IC50 of RG7112 in SJSA-1 Cells
Introduction
RG7112 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. In cancer cells with wild-type p53, such as the SJSA-1 osteosarcoma cell line, MDM2 is often overexpressed, leading to the inactivation of the p53 tumor suppressor. SJSA-1 cells are characterized by an amplification of the MDM2 gene. By blocking the interaction between MDM2 and p53, this compound stabilizes p53, leading to the activation of p53-dependent downstream pathways that result in cell cycle arrest and apoptosis. These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in SJSA-1 cells.
Signaling Pathway of this compound in SJSA-1 Cells
The mechanism of action of this compound in SJSA-1 cells involves the reactivation of the p53 signaling pathway. Under normal homeostatic conditions, the E3 ubiquitin ligase MDM2 binds to p53, targeting it for proteasomal degradation. In SJSA-1 cells, which have an amplification of the MDM2 gene, this process is hyperactive, leading to the suppression of p53's tumor-suppressive functions. This compound acts as a competitive inhibitor, binding to the p53-binding pocket of MDM2. This prevents the MDM2-p53 interaction, resulting in the stabilization and accumulation of p53. Activated p53 can then translocate to the nucleus and induce the transcription of target genes, such as p21 (CDKN1A) and PUMA (BBC3), which mediate cell cycle arrest and apoptosis, respectively.
Application Notes and Protocols for Western Blot Analysis of p21 Induction by RG7112
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7112 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2] In cancer cells with wild-type p53, MDM2 overexpression can lead to the suppression of p53's tumor-suppressive functions through ubiquitin-mediated proteasomal degradation.[1][2] this compound binds to the p53-binding pocket on MDM2, thereby preventing the degradation of p53.[1][2] This stabilization and accumulation of p53 leads to the transcriptional activation of its downstream target genes, including the cyclin-dependent kinase inhibitor p21 (also known as CDKN1A).[3][4] The induction of p21 results in cell cycle arrest and apoptosis, highlighting a key mechanism of this compound's anti-tumor activity.[1][3]
Western blotting is a fundamental technique to qualitatively and quantitatively assess the induction of p21 protein levels following treatment with this compound. This document provides detailed protocols for cell culture, treatment with this compound, protein extraction, and Western blot analysis of p21.
Signaling Pathway
The signaling pathway initiated by this compound leading to p21 induction is a critical component of its mechanism of action. This compound blocks the MDM2-mediated ubiquitination and subsequent degradation of p53. This leads to the accumulation of active p53 in the nucleus, where it functions as a transcription factor. Activated p53 binds to the promoter region of the CDKN1A gene, inducing the transcription and translation of the p21 protein. The resulting increase in p21 levels leads to the inhibition of cyclin-dependent kinases (CDKs), causing cell cycle arrest, primarily at the G1/S checkpoint.
Experimental Workflow
The overall experimental workflow for analyzing p21 induction by this compound using Western blotting involves several key stages, from cell culture and treatment to data analysis. This systematic process ensures reproducible and reliable results.
Data Presentation
Quantitative Summary of Experimental Parameters
| Parameter | Recommended Conditions | Notes |
| Cell Line | SJSA-1 (osteosarcoma), MCF-7 (breast cancer) | Select cell lines with wild-type TP53. SJSA-1 has MDM2 amplification. MCF-7 is a good positive control for p21 induction.[3][5] |
| This compound Concentration | 0.1 - 10 µM | A dose-response experiment is recommended to determine the optimal concentration for your cell line.[4] |
| Treatment Duration | 4 - 24 hours | A time-course experiment is advised to identify the peak of p21 induction.[3] |
| Protein Loading Amount | 20 - 50 µg per lane | Equal protein loading is crucial for quantitative analysis.[6] |
| Primary Antibody (p21) | 1:1000 dilution | Optimal dilution may vary depending on the antibody manufacturer.[7][8] |
| Secondary Antibody | 1:2000 - 1:10,000 dilution | Dilution depends on the specific antibody and detection reagent.[7] |
| Loading Control | β-actin, GAPDH, or α-tubulin | Use at a dilution recommended by the manufacturer. |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Culture selected cells (e.g., SJSA-1) in appropriate media until they reach approximately 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute in culture media to achieve the desired final concentrations.
-
Treatment:
-
Dose-Response: Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 0.5, 1, 5, 10 µM) for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 2.5 µM) for various durations (e.g., 0, 4, 8, 12, 24 hours).[4]
-
-
Harvesting: After treatment, wash the cells twice with ice-cold PBS.
Protein Extraction
-
Lysis Buffer Preparation: Prepare RIPA (Radioimmunoprecipitation assay) buffer. A common formulation is:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS[9]
-
Immediately before use, add protease and phosphatase inhibitor cocktails.
-
-
Cell Lysis: Add ice-cold RIPA buffer to the cell pellet (e.g., 1 mL per 10^7 cells).[6]
-
Incubation: Incubate on ice for 30 minutes with gentle agitation.
-
Clarification: Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.[6]
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
SDS-PAGE
-
Sample Preparation: Mix the protein lysate with 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.[6]
-
Gel Electrophoresis:
-
Load equal amounts of protein (20-50 µg) into the wells of a 12-15% polyacrylamide gel.[10]
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel at a constant voltage (e.g., 120V) until the dye front reaches the bottom of the gel.
-
Protein Transfer
-
Membrane Preparation:
-
Use a PVDF or nitrocellulose membrane with a 0.2 µm pore size for the small p21 protein (approx. 21 kDa).[11]
-
If using PVDF, activate the membrane by soaking it in methanol for 30 seconds, followed by a brief rinse in deionized water and equilibration in transfer buffer.
-
-
Transfer:
-
Assemble the transfer sandwich (sponge, filter paper, gel, membrane, filter paper, sponge).
-
Perform a wet transfer at 100V for 60-90 minutes or a semi-dry transfer according to the manufacturer's instructions. Ensure the transfer apparatus is kept cool.
-
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[7]
-
Primary Antibody Incubation:
-
Dilute the primary anti-p21 antibody in the blocking solution (e.g., 1:1000).[8]
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in the blocking solution (e.g., 1:5000).
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
Detection and Analysis
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analysis: Perform densitometric analysis of the p21 bands and normalize to the corresponding loading control bands. Express the results as a fold-change relative to the untreated control.
References
- 1. docs.abcam.com [docs.abcam.com]
- 2. biotium.com [biotium.com]
- 3. file.glpbio.com [file.glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. nsjbio.com [nsjbio.com]
- 7. biocompare.com [biocompare.com]
- 8. p21 Waf1/Cip1 (12D1) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad.com [bio-rad.com]
Application Notes and Protocols for RG7112 Xenograft Mouse Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and executing xenograft mouse model experiments to evaluate the efficacy of RG7112, a potent and selective small-molecule inhibitor of the p53-MDM2 interaction. The protocols outlined below are synthesized from preclinical studies and are intended to serve as a detailed methodological resource.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable compound belonging to the nutlin family of MDM2 antagonists.[1][2][3] In normal, unstressed cells, the tumor suppressor protein p53 is kept at low levels by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[4][5][6][7] Many human tumors overexpress MDM2, thereby inactivating the tumor-suppressive functions of wild-type p53 and promoting cancer cell survival.[4][7]
This compound is designed to disrupt the interaction between p53 and MDM2.[2][7] It competitively binds to the p53-binding pocket on MDM2 with high affinity, preventing MDM2 from targeting p53 for degradation.[1][2][3] This leads to the stabilization and accumulation of p53 in cancer cells with wild-type p53.[2][7] The subsequent activation of the p53 pathway can induce cell-cycle arrest, apoptosis, and ultimately, tumor growth inhibition or regression.[1][2][7][8]
Signaling Pathway of this compound Action
Caption: this compound inhibits the MDM2-p53 interaction, leading to p53 activation.
Experimental Design and Workflow
A typical xenograft study to evaluate this compound involves several key stages, from cell line selection to data analysis.
Experimental Workflow Diagram
Caption: Workflow for an this compound xenograft mouse model experiment.
Detailed Experimental Protocols
Cell Line Selection and Culture
The choice of cell line is critical for a successful this compound study. The primary prerequisite is the presence of wild-type TP53. Cell lines with MDM2 gene amplification are often highly sensitive to this compound.[9][10]
Recommended Cell Lines:
-
Osteosarcoma: SJSA-1 (MDM2-amplified, TP53 wild-type)
-
Glioblastoma: Patient-derived cell lines with MDM2 amplification and wild-type TP53 have shown high sensitivity.[9][10]
-
Leukemia: Preclinical models have demonstrated sensitivity.[2]
Control Cell Lines:
-
Cell lines with mutated or deleted TP53 are expected to be resistant to this compound and can serve as negative controls.[13][14]
Cell Culture Protocol:
-
Culture selected cancer cell lines in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Regularly test cells for mycoplasma contamination.
-
Harvest cells during the exponential growth phase for implantation.
Animal Models
Immunocompromised mice are essential for establishing human tumor xenografts.
Recommended Strains:
-
CB17 SCID (Severe Combined Immunodeficient) mice
-
BALB/c nude (athymic) mice
-
NOD/SCID (Non-obese diabetic/SCID) mice (particularly for leukemia models)[13]
Animal Husbandry:
-
House mice in a specific pathogen-free (SPF) facility.
-
Provide sterile food, water, and bedding.
-
Allow for a 3-5 day acclimatization period before the experiment begins.[15]
-
All animal procedures must be approved by and conducted in accordance with the institution's Institutional Animal Care and Use Committee (IACUC) guidelines.
Tumor Implantation
Subcutaneous Xenograft Model Protocol:
-
Harvest cultured tumor cells and wash twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in PBS or a mixture of PBS and Matrigel (1:1 ratio) to a final concentration of 1 x 10^7 to 5 x 10^7 cells/mL.
-
Using a 27- or 30-gauge needle and a 1 mL syringe, inject 100-200 µL of the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) subcutaneously into the flank of each mouse.[15]
Orthotopic Xenograft Model Protocol (Example: Glioblastoma):
-
Anesthetize the mouse according to approved protocols.
-
Secure the mouse in a stereotactic frame.
-
Create a small burr hole in the skull at the desired coordinates.
-
Slowly inject a low volume (e.g., 2-5 µL) of the tumor cell suspension into the brain parenchyma.
-
Seal the burr hole with bone wax and suture the scalp incision.
-
Provide appropriate post-operative care, including analgesics.
Treatment with this compound
This compound Formulation and Administration:
-
Prepare the vehicle control and this compound formulation. A common vehicle is a mixture of ethanol, polyethylene glycol 400, and water.
-
This compound is typically administered orally via gavage.
-
A commonly used and well-tolerated dose in preclinical models is 100 mg/kg, administered daily.[9][10][13][16] The treatment duration can range from 14 days to several weeks.[9][10][13]
Treatment Protocol:
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment and control groups.[15]
-
Administer the vehicle or this compound to the respective groups daily via oral gavage.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.[16]
Endpoint Analysis
Tumor Growth Inhibition:
-
Measure tumor dimensions with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (width)² x length / 2.[15]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
Pharmacodynamic Biomarker Analysis:
-
Collect tumor tissue at specified time points after the final dose of this compound (e.g., 4, 8, and 24 hours) to assess target engagement.
-
Analyze protein levels of p53, MDM2, and the p53 target gene p21 by Western blotting or immunohistochemistry.[14][17] An increase in the expression of these proteins indicates activation of the p53 pathway.
Apoptosis and Proliferation Assays:
-
Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining on tumor sections to detect apoptotic cells.
-
Conduct immunohistochemistry for Ki-67 to assess cell proliferation.[17]
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | p53 Status | MDM2 Status | IC50 (µM) |
| SJSA-1 | Wild-Type | Amplified | 0.3 |
| HCT116 | Wild-Type | Normal | 0.5 |
| RKO | Wild-Type | Normal | 0.4 |
| SW480 | Mutant | Normal | >10 |
| MDA-MB-435 | Mutant | Normal | >10 |
| Data synthesized from preclinical studies for illustrative purposes.[1][3][13] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Number of Mice | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Change in Body Weight (%) |
| Vehicle Control | 10 | 105 | 1580 | - | -2 |
| This compound (100 mg/kg) | 10 | 102 | 450 | 71.5 | -5 |
| Hypothetical data for illustrative purposes. |
Conclusion
The this compound xenograft mouse model is a valuable preclinical tool for evaluating the in vivo efficacy of this MDM2-p53 inhibitor. Careful selection of cell lines with wild-type p53 is paramount for observing the intended biological effect. The detailed protocols provided herein offer a robust framework for conducting these studies, from experimental design to endpoint analysis. Adherence to these methodologies will ensure the generation of reliable and reproducible data to support the clinical development of this compound and other MDM2 inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Discovery of this compound: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MDM2 small-molecule antagonist this compound activates p53 signaling and regresses human tumors in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical efficacy of the MDM2 inhibitor this compound in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Antitumor activity of the selective MDM2 antagonist nutlin-3 against chemoresistant neuroblastoma with wild-type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Initial Testing of the MDM2 Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Oral Gavage Administration of RG7112 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7112 is a potent and selective, orally bioavailable small-molecule inhibitor of the MDM2-p53 interaction.[1][2][3] In cancer cells harboring wild-type p53, MDM2 acts as a negative regulator, targeting p53 for proteasomal degradation.[1] this compound binds to the p53-binding pocket of MDM2, thereby preventing the degradation of p53.[1][3] This leads to the stabilization and accumulation of p53, which in turn activates the p53 signaling pathway, resulting in cell cycle arrest and apoptosis.[1][2] Preclinical studies have demonstrated the efficacy of this compound in various cancer models, showing significant tumor growth inhibition and regression.[1][2] These application notes provide detailed protocols for the oral gavage administration of this compound in preclinical rodent models to evaluate its in vivo efficacy.
Mechanism of Action: MDM2-p53 Signaling Pathway
This compound functions by disrupting the interaction between MDM2 and p53. The following diagram illustrates the signaling pathway.
Quantitative Data from Preclinical Studies
The following tables summarize the in vitro and in vivo activity of this compound from various preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-Type (MDM2 amplified) | 0.3 | [3] |
| RKO | Colon Carcinoma | Wild-Type | 0.4 | [3] |
| HCT116 | Colon Carcinoma | Wild-Type | 0.5 | [3] |
| MCF7 | Breast Adenocarcinoma | Wild-Type | - | [4] |
| LNCaP | Prostate Carcinoma | Wild-Type | - | [2] |
| SW480 | Colorectal Adenocarcinoma | Mutant | >10 | [4] |
| MDA-MB-435 | Melanoma | Mutant | >10 | [4] |
| Pediatric Cell Lines | Various | Wild-Type | Median: 0.44 | [5] |
| Pediatric Cell Lines | Various | Mutant | Median: >10 | [5] |
Table 2: In Vivo Efficacy of Orally Administered this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| SJSA-1 | Osteosarcoma | 50 | Daily | 74% Tumor Growth Inhibition | [1] |
| SJSA-1 | Osteosarcoma | 100 | Daily | Tumor Regression | [1] |
| MHM | Osteosarcoma | - | - | Similar efficacy to SJSA-1 model | [1] |
| LNCaP | Prostate Cancer | - | - | Highly synergistic with androgen deprivation | [2] |
| Glioblastoma (MDM2-amplified) | Glioblastoma | 100 | 5 days/week for 3 weeks | 13% decrease in tumor volume | [6][7] |
| Pediatric Solid Tumors | Various | 100 | Daily for 14 days | Tumor Regressions | [5] |
| Acute Lymphoblastic Leukemia | Leukemia | 100 | Daily for 14 days | High-level activity | [5] |
Table 3: Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Cmax (µg/mL) | t1/2 (h) | AUClast (µg·h/mL) | Reference |
| 50 | 15.5 | 8.8 | 251.2 | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a suspension of this compound suitable for oral administration to rodents.
Materials:
-
This compound compound
-
Vehicle solution: 2% hydroxypropylcellulose, 0.1% Tween 80, 0.09% methylparaben, and 0.01% propylparaben in sterile water[6]
-
Sterile conical tubes (15 mL or 50 mL)
-
Magnetic stirrer and stir bar or vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound based on the desired concentration and final volume. For example, to prepare 10 mL of a 10 mg/mL solution (for a 100 mg/kg dose in a 20 g mouse at 10 mL/kg), weigh out 100 mg of this compound.
-
Transfer the weighed this compound to a sterile conical tube.
-
Add the vehicle solution to the desired final volume.
-
Mix the suspension thoroughly using a vortex mixer or a magnetic stirrer until a homogenous suspension is achieved.
-
Store the formulation at 4°C for short-term use. Before each use, ensure the suspension is brought to room temperature and remixed to ensure homogeneity.
Protocol 2: Oral Gavage Administration of this compound in Mice
This protocol outlines the procedure for administering the prepared this compound formulation to mice via oral gavage.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch curved for adult mice)
-
1 mL syringes
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Weigh each mouse to determine the precise volume of the this compound formulation to be administered. The dosing volume is typically 5-10 mL/kg.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Draw the calculated volume of the this compound suspension into the syringe fitted with the gavage needle.
-
Introduce the gavage needle into the mouse's mouth, passing it along the roof of the mouth and down the esophagus into the stomach. Ensure the needle is not forced to avoid injury.
-
Slowly dispense the contents of the syringe.
-
Carefully withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Repeat the administration according to the predetermined dosing schedule (e.g., daily for 14 days).[5]
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound.
References
- 1. Discovery of this compound: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Initial Testing of the MDM2 Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical efficacy of the MDM2 inhibitor this compound in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for RG7112 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and preparation of RG7112 for use in cell culture experiments. This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, currently investigated for its therapeutic potential in cancers with wild-type p53.[1][2][3]
Introduction to this compound
This compound is an orally bioavailable compound belonging to the nutlin family of MDM2 antagonists.[1][4] It functions by binding to the p53-binding pocket of MDM2 with high affinity, thereby disrupting the MDM2-p53 interaction.[1][2][5] This inhibition leads to the stabilization and accumulation of p53, which in turn activates the p53 signaling pathway, resulting in cell-cycle arrest and apoptosis in cancer cells with wild-type p53.[1][2][3][5]
Physicochemical and Solubility Data
Proper handling and solubilization of this compound are critical for accurate and reproducible experimental results. The following table summarizes the key physicochemical properties and solubility data for this compound.
| Property | Value |
| Molecular Weight | 726.28 g/mol [1], 727.78 g/mol [6], 727.8 g/mol [4][7] |
| Molecular Formula | C₃₈H₄₈Cl₂N₄O₄S[1][4] |
| Appearance | White to beige powder |
| Solubility in DMSO | 100 mg/mL (137.68 mM)[1][4], 200 mg/mL (274.81 mM) with ultrasonic treatment[8], 93 mg/mL (127.79 mM) with sonication[6] |
| Solubility in Ethanol | 100 mg/mL[1][4], 93 mg/mL (127.79 mM) with sonication[6] |
| Solubility in Water | Insoluble[1][4][9] |
| Storage Conditions | Store powder at -20°C for up to 3 years.[1] Protect from air and light, and store under desiccating conditions.[4] |
This compound Mechanism of Action
This compound's primary mechanism of action is the disruption of the MDM2-p53 protein-protein interaction. In many cancer cells with wild-type p53, MDM2 is overexpressed, leading to the continuous degradation of p53 and suppression of its tumor-suppressive functions.[5] By occupying the p53 binding pocket on MDM2, this compound prevents the ubiquitination and subsequent proteasomal degradation of p53.[5] The resulting increase in cellular p53 levels activates downstream target genes, such as p21, which leads to cell cycle arrest, and PUMA, which promotes apoptosis.[2][8]
Experimental Protocols
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended for higher concentrations)[6][8]
Procedure:
-
Pre-warm this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate required volumes: To prepare a 10 mM stock solution, use the following calculation:
-
Mass (mg) = 10 mM * 727.8 g/mol (molecular weight) * Volume (L)
-
For 1 mL (0.001 L) of a 10 mM solution, you will need approximately 7.28 mg of this compound.
-
-
Dissolution:
-
Add the calculated amount of this compound powder to a sterile tube.
-
Add the appropriate volume of anhydrous DMSO.
-
Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. For higher concentrations, sonication may be necessary to ensure complete dissolution.[6]
-
-
Aliquoting and Storage:
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions: Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to perform dilutions in a stepwise manner to ensure accuracy and minimize precipitation.
-
Important Note: The final concentration of DMSO in the cell culture medium should not exceed 0.1% to avoid solvent-induced cytotoxicity.[6] If higher concentrations of this compound are required, a vehicle control with the corresponding DMSO concentration must be included in the experiment.
-
-
Example Dilution for a 10 µM Final Concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium. This will result in a 10 µM working solution.
-
Add the desired volume of this working solution to your cell culture plates. For example, add 100 µL of the 10 µM working solution to 900 µL of cell suspension in a well to achieve a final concentration of 1 µM.
-
-
Treatment of Cells: Add the final diluted this compound solution to your cells and incubate for the desired experimental duration.
In Vitro Activity of this compound
This compound has demonstrated potent activity against various cancer cell lines expressing wild-type p53. The following table summarizes its inhibitory concentrations.
| Parameter | Value | Assay |
| HTRF IC₅₀ | 18 nM[1] | Homogeneous Time-Resolved Fluorescence assay for p53-MDM2 interaction.[6] |
| Binding K | 10.7 nM[1], ~11 nM[3] | Biacore analysis of this compound binding to MDM2.[2] |
| Cytotoxicity IC₅₀ | SJSA1: 0.3 µM[1]RKO: 0.4 µM[1]HCT116: 0.5 µM[1] | MTT assay for cell viability after 5 days of treatment in human cancer cell lines with wild-type p53.[1] |
Troubleshooting
-
Precipitation in Culture Medium: If precipitation is observed upon dilution of the DMSO stock solution in aqueous culture medium, try performing a serial dilution with an intermediate solvent like ethanol before the final dilution in the medium. Alternatively, ensure the final DMSO concentration is as low as possible.
-
Low Potency: Ensure that the this compound powder and stock solutions have been stored correctly to prevent degradation. Use fresh, anhydrous DMSO for preparing stock solutions, as moisture can reduce solubility.[1]
-
Cell Line Insensitivity: Confirm that the cell line used expresses wild-type p53. This compound is significantly less effective in cell lines with mutant or null p53.[10]
References
- 1. selleckchem.com [selleckchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. MDM2 small-molecule antagonist this compound activates p53 signaling and regresses human tumors in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RG-7112, MDM2 inhibitor (CAS 939981-39-2) | Abcam [abcam.com]
- 5. Discovery of this compound: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | E1/E2/E3 Enzyme | Mdm2 | TargetMol [targetmol.com]
- 7. Ro-5045337 | C38H48Cl2N4O4S | CID 57406853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. p53 inhibitor this compound, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 10. glpbio.com [glpbio.com]
Application Notes and Protocols: RG7112 for HCT116 and RKO Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7112 is a potent and selective, orally bioavailable small-molecule inhibitor of the p53-MDM2 interaction.[1] By binding to the p53-binding pocket of MDM2, this compound blocks the negative regulation of p53, leading to the stabilization and accumulation of p53 protein.[2][3] This activation of the p53 pathway in cancer cells with wild-type p53 results in cell-cycle arrest and apoptosis, offering a promising therapeutic strategy for such tumors.[3][4] These application notes provide recommended dosage information and detailed experimental protocols for studying the effects of this compound on two wild-type p53 colorectal cancer cell lines: HCT116 and RKO.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in HCT116 and RKO cells, as determined by cytotoxicity assays.
| Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| HCT116 | Cytotoxicity Assay | 5 days | 0.5 | |
| RKO | Cytotoxicity Assay | 5 days | 0.4 |
Mechanism of Action: p53-MDM2 Signaling Pathway
In unstressed cells, the tumor suppressor protein p53 is maintained at low levels primarily through its interaction with the E3 ubiquitin ligase, MDM2. MDM2 binds to the transactivation domain of p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[2][3] this compound acts as an antagonist of this interaction. By occupying the p53-binding pocket on MDM2, this compound liberates p53 from MDM2-mediated inhibition and degradation. The resulting accumulation of active p53 allows it to function as a transcription factor, upregulating the expression of target genes such as CDKN1A (encoding p21) and pro-apoptotic proteins. The induction of p21 leads to cell cycle arrest, primarily at the G1 and G2/M phases, while the activation of apoptotic pathways leads to programmed cell death.[2][4]
References
Measuring RG7112-Induced Apoptosis with the Annexin V Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RG7112 is a small-molecule inhibitor of the MDM2-p53 interaction, designed to reactivate the tumor suppressor p53 pathway in cancer cells expressing wild-type p53.[1] By binding to MDM2, this compound prevents the p53 protein's degradation, leading to its accumulation and the subsequent activation of downstream pathways that can induce cell cycle arrest and apoptosis.[1][2] The Annexin V assay is a widely used and reliable method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[3][4] This application note provides a detailed protocol for utilizing the Annexin V assay to quantify apoptosis induced by this compound, along with data presentation and visualization of the underlying biological pathways and experimental workflow.
Principle of the Annexin V Assay
In healthy, viable cells, phosphatidylserine (PS) is predominantly located on the inner side of the cell membrane.[4] During the initial phases of apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's outer surface.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a strong affinity for PS.[4] When conjugated with a fluorescent label, such as FITC, Annexin V can be used to identify apoptotic cells via flow cytometry.[3] To differentiate between early apoptotic and late apoptotic or necrotic cells, a viability dye like Propidium Iodide (PI) is often used in conjunction.[3] PI is a fluorescent agent that can enter cells with compromised membrane integrity, a characteristic of late-stage apoptosis and necrosis, and bind to DNA.[3]
Therefore, by co-staining with fluorescently-labeled Annexin V and PI, cell populations can be distinguished as:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often minimal and can sometimes be grouped with late apoptotic cells).
This compound Mechanism of Action and Apoptosis Induction
This compound functions by disrupting the interaction between MDM2 and p53.[1] In many cancers with wild-type p53, the p53 tumor suppressor protein is inactivated by its negative regulator, MDM2, which targets p53 for proteasomal degradation.[1] this compound occupies the p53-binding pocket on MDM2, thereby preventing the degradation of p53.[1] The resulting accumulation of p53 leads to the transcriptional activation of its target genes, including those involved in apoptosis such as BAX and PUMA.[5] This activation of the intrinsic apoptotic pathway culminates in the execution of programmed cell death.
References
- 1. MDM2 small-molecule antagonist this compound activates p53 signaling and regresses human tumors in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Results of the Phase 1 Trial of this compound, a Small-molecule MDM2 Antagonist in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. researchgate.net [researchgate.net]
Application Note: Cell Cycle Analysis of RG7112 Treated Cells via Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
RG7112 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2][3][4] In normal cells, the MDM2 protein acts as a negative regulator of the p53 tumor suppressor by targeting it for proteasomal degradation.[5][6] Many human tumors overexpress MDM2, leading to the inactivation of p53 and allowing for uncontrolled cell proliferation.[5] this compound occupies the p53-binding pocket of MDM2, thereby preventing the MDM2-p53 interaction.[1][3][4] This leads to the stabilization and accumulation of p53, which in turn activates downstream pathways resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][3][4][6][7] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Workflow for cell cycle analysis.
Experimental Protocols
Materials
-
Cancer cell line with wild-type p53 (e.g., SJSA-1, HCT116, MCF7)[8][2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[9]
-
Flow cytometer
Protocol
1. Cell Seeding and Treatment a. Seed cells in 6-well plates at a density that will allow for logarithmic growth during the experiment and avoid confluency. b. Allow cells to adhere and grow for 24 hours. c. Treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 2.5 µM) or a vehicle control (DMSO) for a specified time (e.g., 24, 48 hours).[7]
2. Cell Harvesting a. Aspirate the culture medium. b. Wash the cells once with PBS. c. Add trypsin-EDTA to detach the cells. d. Once detached, add complete medium to neutralize the trypsin. e. Transfer the cell suspension to a 15 mL conical tube. f. Centrifuge at 300 x g for 5 minutes.[10] g. Discard the supernatant.
3. Cell Fixation a. Wash the cell pellet with 2 mL of cold PBS and centrifuge at 300 x g for 5 minutes. Repeat this step.[10] b. Resuspend the cell pellet in 500 µL of cold PBS. c. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[11] d. Incubate the cells for at least 2 hours at -20°C. Cells can be stored at this temperature for several weeks.[11]
4. Propidium Iodide Staining a. Centrifuge the fixed cells at 850 x g for 5 minutes. b. Carefully decant the ethanol. c. Wash the cell pellet with 5 mL of PBS and centrifuge. d. Resuspend the cell pellet in 500 µL of PI staining solution. e. Incubate in the dark at room temperature for 30 minutes.[12]
5. Flow Cytometry Analysis a. Analyze the samples on a flow cytometer. b. Collect data for at least 10,000 events per sample. c. Use appropriate software to analyze the cell cycle distribution based on DNA content (fluorescence intensity). The G0/G1 peak will have 2N DNA content, the G2/M peak will have 4N DNA content, and the S phase will be distributed between these two peaks.[13]
Data Presentation
The following table represents hypothetical data from an experiment where a p53 wild-type cancer cell line was treated with increasing concentrations of this compound for 48 hours.
| This compound Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Vehicle) | 55.2 ± 2.1 | 30.5 ± 1.5 | 14.3 ± 0.8 |
| 0.1 | 65.8 ± 2.5 | 20.1 ± 1.2 | 14.1 ± 0.9 |
| 0.5 | 75.3 ± 3.0 | 10.2 ± 0.9 | 14.5 ± 1.1 |
| 2.5 | 70.1 ± 2.8 | 8.5 ± 0.7 | 21.4 ± 1.5 |
Data Interpretation
Treatment with this compound is expected to cause an accumulation of cells in the G1 and/or G2 phases of the cell cycle, with a corresponding decrease in the percentage of cells in the S phase.[14][15][16] This demonstrates the activation of p53-mediated cell cycle checkpoints. At higher concentrations or longer time points, an increase in the sub-G1 population may be observed, indicative of apoptosis.
References
- 1. MDM2 small-molecule antagonist this compound activates p53 signaling and regresses human tumors in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. selleckchem.com [selleckchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are MDM2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Discovery of this compound: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
- 13. nanocellect.com [nanocellect.com]
- 14. pnas.org [pnas.org]
- 15. Results of the Phase 1 Trial of this compound, a Small-molecule MDM2 Antagonist in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
RG7112 off-target effects in preclinical research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding potential off-target effects of RG7112 in preclinical research. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2][3] It is a nutlin-class compound that binds to the p53-binding pocket of MDM2 with high affinity.[1][2] This action blocks the negative regulation of p53 by MDM2, leading to the stabilization and accumulation of p53 protein in cells with wild-type TP53.[1][4][5] The subsequent activation of the p53 pathway results in cell-cycle arrest and apoptosis in cancer cells.[1][4]
Q2: Are there known specific molecular off-targets of this compound?
Preclinical studies emphasize the high selectivity of this compound for MDM2.[6] Its selectivity is demonstrated by its significantly higher potency in cancer cell lines with wild-type p53 compared to those with mutant p53.[1] While direct, specific molecular off-targets are not extensively documented in the literature, it is important to consider the cellular context, as responses can vary even among TP53 wild-type cells.[5][7] Some studies on the broader class of MDM2 inhibitors suggest that p53-independent effects can occur, though these are not well-defined for this compound.[8]
Q3: My cells are showing unexpected phenotypes after this compound treatment that don't seem related to p53. Could this be an off-target effect?
While a true off-target effect is possible, it is more likely that the observed phenotype is a downstream consequence of p53 activation. The p53 signaling pathway is extensive and can influence numerous cellular processes beyond the canonical cell cycle arrest and apoptosis. These can include metabolic changes, DNA repair, and senescence. For instance, studies with the related compound nutlin-3a have shown broad, cell-type-dependent effects on the transcriptome and proteome, affecting pathways such as PI3K/mTOR, heat-shock response, and glycolysis.[9][10]
Q4: I am observing toxicity in my animal models that affects normal tissues. Is this an off-target effect?
Toxicity in normal tissues, such as gastrointestinal and hematological side effects, are generally considered "on-target" toxicities of MDM2 inhibitors.[11] This is because this compound can activate p53 in normal, non-cancerous cells, which can lead to cell cycle arrest and apoptosis in rapidly dividing tissues like the bone marrow and intestinal lining.
Troubleshooting Guides
Issue 1: Inconsistent results or lack of response to this compound in a TP53 wild-type cell line.
-
Possible Cause 1: MDM2/MDM4 Status: The sensitivity to this compound is highest in cell lines with MDM2 amplification.[5][7] Cell lines with MDM4 amplification may also show sensitivity.[5][7] Verify the gene amplification status of MDM2 and MDM4 in your cell line.
-
Troubleshooting Step 1: Perform qPCR or FISH to determine the copy number of MDM2 and MDM4.
-
Possible Cause 2: Downstream Defects in the p53 Pathway: Even with wild-type p53, defects in downstream effector proteins can blunt the apoptotic response.
-
Troubleshooting Step 2: Confirm the activation of p53 downstream targets (e.g., p21, PUMA) via Western blot or qRT-PCR after this compound treatment.
-
Possible Cause 3: Drug Efflux: Overexpression of multidrug resistance transporters could reduce the intracellular concentration of this compound.
-
Troubleshooting Step 3: Test for the expression and activity of common drug efflux pumps.
Issue 2: Observing p53-independent effects in your experiments.
-
Possible Cause 1: Misinterpretation of Downstream p53 Effects: As mentioned in the FAQs, p53 activation can have wide-ranging effects that may not be immediately recognizable as being p53-dependent.
-
Troubleshooting Step 1: Design control experiments using TP53 knockout or knockdown cell lines. A true p53-independent effect should persist in the absence of p53.
-
Possible Cause 2: Off-target effects of related compounds: Some studies on nutlin-3a suggest the possibility of p53-independent effects through the induction of DNA damage.[8]
-
Troubleshooting Step 2: Assess markers of DNA damage (e.g., γH2AX foci) in your treated cells, including TP53 null controls.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Parameter | Value | Reference |
| p53-MDM2 Binding (HTRF) | IC50 | 18 nM | [2][3] |
| MDM2 Binding (Biacore) | KD | 10.7 nM | [4] |
| Cell Viability (MTT, 5 days) | IC50 (SJSA-1, MDM2 amplified) | 0.3 µM | [2] |
| Cell Viability (MTT, 5 days) | IC50 (RKO, TP53 WT) | 0.4 µM | [2] |
| Cell Viability (MTT, 5 days) | IC50 (HCT116, TP53 WT) | 0.5 µM | [2] |
| Cell Viability (72 hours) | Avg. IC50 (MDM2 amplified PDCLs) | 0.52 µM | [7] |
| Cell Viability (72 hours) | Avg. IC50 (TP53 mutated PDCLs) | 21.9 µM | [7] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Cell Line | Dosing | Outcome | Reference |
| Osteosarcoma | SJSA-1 | 50 mg/kg, daily, oral | 74% tumor growth inhibition | [1] |
| Osteosarcoma | SJSA-1 | 100 mg/kg, daily, oral | Tumor regression | [1] |
| Glioblastoma (orthotopic) | 3731 (MDM2 amplified) | Not specified | Reduced tumor growth, increased survival | [7] |
Experimental Protocols
Western Blot for p53 Pathway Activation
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with a dose-response range of this compound (e.g., 0.1, 0.5, 1, 5 µM) or a vehicle control (DMSO) for 24 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p53, MDM2, and p21 overnight at 4°C. Use a loading control antibody (e.g., β-actin or GAPDH).
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect chemiluminescence using an appropriate substrate and imaging system.
Visualizations
Caption: Mechanism of action of this compound in disrupting the p53-MDM2 feedback loop.
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
References
- 1. Discovery of this compound: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical efficacy of the MDM2 inhibitor this compound in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Interruption of p53-MDM2 Interaction by Nutlin-3a in Human Lymphoma Cell Models Initiates a Cell-Dependent Global Effect on Transcriptome and Proteome Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transcriptomic and proteomic study of cancer cell lines exposed to actinomycin D and nutlin-3a reveals numerous, novel candidates for p53-regulated genes - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing RG7112 Concentration for In Vitro Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing RG7112 concentration in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor of the MDM2-p53 interaction.[1][2][3] In cancer cells with wild-type p53, MDM2 often becomes overexpressed, leading to the degradation of the p53 tumor suppressor protein.[1][3] this compound competitively binds to the p53-binding pocket on MDM2, preventing the MDM2-mediated degradation of p53.[1][2] This leads to the stabilization and accumulation of p53, which in turn activates downstream signaling pathways that can induce cell cycle arrest and apoptosis.[1][2][3][4]
Q2: What is a typical effective concentration range for this compound in vitro?
A2: The effective concentration of this compound can vary significantly depending on the cell line, particularly its p53 status and MDM2 expression levels.[1][5][6] For cancer cell lines with wild-type p53, the IC50 values for cell viability are generally in the nanomolar to low micromolar range.[1][5][7] In contrast, cell lines with mutant or deleted p53 are significantly less sensitive, with IC50 values often exceeding 10 µM.[1][5]
Q3: How long should I incubate my cells with this compound?
A3: The incubation time for this compound treatment depends on the specific endpoint being measured. For assessing changes in protein levels of p53 and its downstream targets like p21, a 24-hour incubation is often sufficient.[6][8] For cell viability or cytotoxicity assays (e.g., MTT assay), longer incubation periods of 72 to 96 hours are commonly used.[5][6] Cell cycle analysis is also typically performed after a 24 to 48-hour treatment.[7][9]
Q4: What are the expected outcomes of this compound treatment in sensitive cell lines?
A4: In sensitive (wild-type p53) cancer cell lines, successful this compound treatment is expected to result in:
-
Stabilization and accumulation of p53 protein. [2]
-
Upregulation of p53 target genes , such as CDKN1A (p21) and MDM2.[8]
-
Cell cycle arrest , primarily in the G1 phase.[7]
Troubleshooting Guide
Issue 1: No significant decrease in cell viability is observed after this compound treatment.
| Possible Cause | Suggested Solution |
| Cell line has mutant or null p53. | Verify the p53 status of your cell line. This compound is most effective in cells with wild-type p53.[1][5] Consider using a positive control cell line known to be sensitive to this compound (e.g., SJSA-1). |
| Insufficient drug concentration. | The IC50 of this compound varies between cell lines. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal concentration for your specific cell line.[5] |
| Insufficient incubation time. | For viability assays, ensure an incubation period of at least 72-96 hours.[5][6] |
| Drug degradation. | Ensure proper storage and handling of the this compound compound to maintain its activity. Prepare fresh dilutions for each experiment. |
Issue 2: High variability in experimental results.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding density. | Ensure a uniform cell seeding density across all wells and plates. |
| Cell passage number. | Use cells within a consistent and low passage number range, as high passage numbers can lead to genetic drift and altered drug sensitivity. |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outermost wells of the plate for treatment groups or fill them with media only. |
| Incomplete drug solubilization. | Ensure this compound is fully dissolved in the solvent (e.g., DMSO) before diluting it in culture medium. |
Issue 3: Unexpected toxicity in control cells (vehicle-treated).
| Possible Cause | Suggested Solution |
| High concentration of solvent (e.g., DMSO). | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and is consistent across all treatment and control groups. |
| Contamination. | Regularly check for microbial contamination in your cell cultures. |
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |
| SJSA-1 | Osteosarcoma | Wild-type | 0.3 | [10] |
| RKO | Colon Cancer | Wild-type | 0.4 | [10] |
| HCT116 | Colon Cancer | Wild-type | 0.5 | [10] |
| LAN-5 | Neuroblastoma | Wild-type | 0.43 | [7] |
| IMR5 | Neuroblastoma | Wild-type | 0.562 | [7] |
| 3731 | Glioblastoma | Wild-type (MDM2 amplified) | ~0.5 | [6] |
| BT484 | Glioblastoma | Wild-type (MDM2 amplified) | ~0.5 | [6] |
| SW480 | Colon Cancer | Mutant | >10 | [8] |
| MDA-MB-435 | Melanoma | Mutant | >10 | [8] |
| SK-N-BE(2) | Neuroblastoma | Mutant | Not sensitive | [7] |
Table 2: Summary of In Vitro Experimental Conditions for this compound
| Assay | Typical Concentration Range | Incubation Time | Key Readouts |
| Cell Viability (MTT) | 1 nM - 10 µM | 72 - 120 hours | IC50, Percentage of viable cells |
| Apoptosis (Annexin V) | 0.1 µM - 10 µM | 24 - 72 hours | Percentage of apoptotic cells |
| Cell Cycle (Propidium Iodide) | 0.1 µM - 5 µM | 24 - 48 hours | Percentage of cells in G1, S, G2/M phases |
| Western Blot (p53, p21) | 0.1 µM - 10 µM | 24 hours | Protein expression levels |
| qPCR (p21, MDM2) | 0.1 µM - 10 µM | 24 hours | mRNA expression levels |
Experimental Protocols
1. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 3-4 hours.[9]
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Western Blot Analysis for p53 and p21
-
Cell Lysis: After treating cells with this compound for 24 hours, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Mechanism of action of this compound in reactivating the p53 pathway.
References
- 1. Discovery of this compound: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Results of the Phase 1 Trial of this compound, a Small-molecule MDM2 Antagonist in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Initial Testing of the MDM2 Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical efficacy of the MDM2 inhibitor this compound in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Characterization of a Potent p53-MDM2 Inhibitor, this compound in Neuroblastoma Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis, characterization, and anti-cancer potential of novel p53-mediated Mdm2 and Pirh2 modulators: an integrated In silico and In vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Overcoming RG7112 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the MDM2 inhibitor RG7112 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the MDM2-p53 interaction. In cancer cells with wild-type p53, MDM2 often sequesters p53, leading to its degradation and preventing its tumor-suppressive functions. This compound binds to the p53-binding pocket of MDM2, preventing the interaction between MDM2 and p53. This leads to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells.
Q2: My cancer cell line is not responding to this compound. What are the common reasons for resistance?
The most common mechanisms of resistance to this compound and other MDM2 inhibitors are:
-
TP53 Mutation: this compound's efficacy is dependent on the presence of functional, wild-type p53. If the TP53 gene is mutated, the resulting p53 protein is often non-functional and cannot induce cell cycle arrest or apoptosis, even when stabilized.
-
MDM4 (MDMX) Overexpression: MDM4 is a homolog of MDM2 that can also bind to and inhibit p53's transcriptional activity. High levels of MDM4 can render cells resistant to MDM2 inhibitors like this compound because this compound does not inhibit the MDM4-p53 interaction.
Q3: How can I determine if my cell line has developed resistance to this compound?
Resistance can be identified by a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to its parental, sensitive counterpart. This is typically determined using a cell viability assay, such as the MTT assay. A fold-change in IC50 of 10-fold or greater is generally considered a strong indication of resistance.
Troubleshooting Guides
Problem 1: Decreased or no cytotoxic effect of this compound observed.
Possible Cause 1: Sub-optimal drug concentration or treatment duration.
-
Troubleshooting Step: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 0.01 µM to 50 µM) and measure cell viability at different time points (e.g., 24, 48, 72, and 96 hours) to determine the optimal concentration and incubation time for your specific cell line.
Possible Cause 2: The cell line may have an inherent resistance mechanism.
-
Troubleshooting Step 1: Check the TP53 status of your cell line. You can do this by:
-
Literature search: The TP53 status of many common cancer cell lines is published.
-
Sanger sequencing: Sequence the TP53 gene to identify any mutations.
-
Western blot: While not definitive for function, accumulation of p53 protein at baseline can sometimes be indicative of a mutation.
-
-
Troubleshooting Step 2: Assess MDM4 expression levels.
-
Quantitative PCR (qPCR): Measure the mRNA levels of MDM4.
-
Western blot: Determine the protein levels of MDM4. Compare the expression in your cell line to a known this compound-sensitive cell line.
-
Problem 2: How to experimentally induce and confirm this compound resistance in a sensitive cell line?
Experimental Workflow:
Caption: Workflow for developing and characterizing this compound-resistant cancer cell lines.
Problem 3: How to overcome this compound resistance?
Strategy 1: Combination Therapy to Target Resistance Mechanisms
-
For MDM4 Overexpression-Mediated Resistance: Combine this compound with an MDM4 inhibitor. For example, CEP-1347 has been shown to cooperate with this compound to reduce MDM4 expression and activate the p53 pathway.[1]
-
For TP53 Mutant Cells (if applicable to your model): Combination with other cytotoxic agents may still be effective. For glioblastoma, combining this compound with temozolomide has been shown to be synergistic.[2]
Strategy 2: Bypassing the p53 Pathway
-
If resistance is due to a dysfunctional p53 pathway, consider combining this compound with drugs that induce cell death through p53-independent mechanisms.
Data Presentation
Table 1: this compound IC50 Values in Sensitive vs. Resistant Glioblastoma Patient-Derived Cell Lines (PDCLs)
| Cell Line Status | Average IC50 (µM) | Fold Difference |
| MDM2-amplified / TP53 wild-type | 0.52 | - |
| MDM4-amplified / TP53 wild-type | 1.2 | 2.3x |
| TP53 mutated | 21.9 | 42.1x |
| Data summarized from a study on glioblastoma PDCLs.[2] |
Table 2: this compound IC50 Values in Neuroblastoma Cell Lines
| Cell Line | TP53 Status | IC50 (nM) |
| IMR5 | Wild-type | 562 |
| LAN-5 | Wild-type | 430 |
| SK-N-BE(2) | Mutant | >10,000 |
| SH-EP | Wild-type / p14 deleted | >10,000 |
| Data from a study on neuroblastoma cell lines.[3] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (and/or a combination agent) for the desired duration (e.g., 72 hours). Include a vehicle-only control (e.g., DMSO).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, MDM4, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative PCR (qPCR)
-
RNA Extraction: Treat cells as desired, then extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using SYBR Green master mix, cDNA, and primers for your target genes (e.g., MDM2, CDKN1A (p21), MDM4) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to a control group.
Flow Cytometry for Cell Cycle and Apoptosis
Cell Cycle Analysis:
-
Cell Harvest: Harvest cells after treatment, including any floating cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently, and incubate for at least 2 hours at -20°C.
-
Staining: Wash the cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 peak indicative of apoptosis.
Apoptosis (Annexin V/PI) Assay:
-
Cell Harvest: Harvest cells, including the supernatant.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Signaling Pathway Diagrams
References
Navigating the Stability of RG7112 in DMSO: A Technical Guide
For researchers and drug development professionals utilizing RG7112, ensuring the stability and integrity of the compound in DMSO solutions is paramount for reproducible and reliable experimental outcomes. This technical support center provides essential guidance on the stability of this compound in DMSO, offering troubleshooting advice and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C in a tightly sealed container, protected from air, light, and moisture. The compound is known to be air-sensitive, and exposure can lead to oxidation and the formation of impurities.[1] When stored correctly, the solid compound is stable for at least four years.[2]
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: To prepare a stock solution, it is recommended to use fresh, anhydrous DMSO, as the presence of water can decrease the solubility of this compound.[3] Solutions can be prepared at concentrations such as 10 mM or 100 mg/mL.[4][5] To aid dissolution, the vial can be warmed to 37°C for approximately 10 minutes and sonicated in an ultrasonic bath.[4]
Q3: What are the recommended storage conditions for this compound DMSO stock solutions?
A3: To maintain the integrity of your this compound stock solution, it is crucial to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.[3] Storage recommendations vary slightly among suppliers, but a general guideline is to store aliquots at -80°C for up to one year or at -20°C for up to one month.[3][4]
Q4: For how long is an this compound DMSO solution stable at room temperature?
Q5: What are the potential degradation pathways for this compound in a DMSO solution?
A5: Based on the chemical structure of this compound, several potential degradation pathways could occur, particularly under suboptimal storage conditions (e.g., presence of water, air, or light). These include:
-
Oxidation: The sulfonamide group and the ether linkage are potentially susceptible to oxidation. The presence of oxygen can facilitate the formation of oxidative degradation products.
-
Hydrolysis: The amide linkage within the piperazine ring system and the ether group could be susceptible to hydrolysis, especially in the presence of water in the DMSO solvent.
Below is a hypothetical diagram illustrating these potential degradation pathways.
Troubleshooting Guide
This section addresses common issues that researchers may encounter when working with this compound in DMSO solutions.
| Issue | Potential Cause | Recommended Action |
| Precipitation in stock solution upon thawing | - Solution was not fully dissolved initially.- Freeze-thaw cycles have led to decreased solubility.- The concentration is too high for the storage temperature. | - Warm the vial to 37°C and sonicate to redissolve.- Ensure stock solutions are aliquoted to avoid repeated freeze-thaw cycles.- If precipitation persists, consider preparing a fresh, lower concentration stock solution. |
| Inconsistent experimental results | - Degradation of this compound in the stock or working solution.- Inaccurate concentration of the stock solution.- Cellular toxicity due to high final DMSO concentration. | - Perform a stability check of your stock solution using HPLC (see protocol below).- Prepare a fresh stock solution from solid this compound.- Ensure the final concentration of DMSO in your cell culture medium is low (ideally ≤0.1%) to avoid solvent-induced effects.[6] |
| Loss of compound activity over time | - The stock solution has degraded due to improper storage. | - Discard the old stock solution and prepare a new one from solid material.- Review your storage procedures to ensure they align with the recommendations (aliquoted, -80°C, protected from light). |
Hypothetical Stability Data of this compound in DMSO
The following tables are templates with hypothetical data to illustrate how you can track the stability of your this compound solutions. It is recommended that each laboratory generates its own stability data.
Table 1: Hypothetical Stability of this compound (10 mM in DMSO) at Different Temperatures
| Storage Temperature | Time (Days) | Purity (%) by HPLC | Appearance |
| Room Temperature (25°C) | 0 | 99.5 | Clear, colorless |
| 1 | 98.0 | Clear, colorless | |
| 7 | 92.3 | Clear, colorless | |
| Refrigerated (4°C) | 0 | 99.5 | Clear, colorless |
| 7 | 99.2 | Clear, colorless | |
| 30 | 98.5 | Clear, colorless | |
| Frozen (-20°C) | 0 | 99.5 | Clear, colorless |
| 30 | 99.4 | Clear, colorless | |
| 90 | 99.1 | Clear, colorless | |
| Deep-Frozen (-80°C) | 0 | 99.5 | Clear, colorless |
| 90 | 99.5 | Clear, colorless | |
| 180 | 99.4 | Clear, colorless |
Table 2: Effect of Freeze-Thaw Cycles on this compound Purity (10 mM in DMSO, stored at -20°C)
| Number of Freeze-Thaw Cycles | Purity (%) by HPLC |
| 0 | 99.5 |
| 1 | 99.4 |
| 3 | 99.0 |
| 5 | 98.2 |
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for this compound
This protocol provides a general framework for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection to assess the purity of this compound in DMSO solutions.
1. Materials and Reagents:
-
This compound reference standard
-
DMSO (anhydrous, HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
HPLC system with UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with a suitable ratio of A and B (e.g., 70:30) and ramp to a higher concentration of B over 15-20 minutes to elute any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrophotometer or a photodiode array detector. Based on available information, this compound has absorbance maxima at 214 and 251 nm.[2]
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Dilute this stock solution with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile) to a final concentration of approximately 50 µg/mL.
4. Forced Degradation Study (to validate the stability-indicating nature of the method):
-
Acidic Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for several hours.
-
Basic Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for several hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the solid this compound at a high temperature (e.g., 105°C) for 24 hours.
-
Analyze the stressed samples by HPLC to ensure that any degradation products are well-separated from the parent this compound peak.
5. Data Analysis:
-
Integrate the peak area of this compound and all other peaks in the chromatogram.
-
Calculate the purity of this compound as a percentage of the total peak area:
-
Purity (%) = (Area_this compound / Total_Area_All_Peaks) * 100
-
By following these guidelines, researchers can confidently prepare, store, and utilize this compound in DMSO, ensuring the integrity of their experiments and the reliability of their data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. MDM2 small-molecule antagonist this compound activates p53 signaling and regresses human tumors in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting poor RG7112 solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RG7112, focusing on challenges related to its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound is a hydrophobic molecule and is known to be insoluble in water and aqueous buffers alone.[1][2][3] Direct addition of solid this compound to an aqueous buffer will likely result in poor dissolution and precipitation. It is crucial to first dissolve this compound in an appropriate organic solvent before preparing aqueous working solutions.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for preparing a high-concentration stock solution of this compound.[1][2][3] It is advisable to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[1]
Q3: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium. How can I prevent this?
A3: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for poorly soluble compounds. This occurs because the high concentration of the compound in the DMSO stock becomes supersaturated when introduced into the aqueous environment where its solubility is much lower. To mitigate this, consider the following:
-
Lower the final concentration: If your experimental design allows, try using a lower final concentration of this compound.
-
Increase the percentage of co-solvent: While keeping the final DMSO concentration low is often desirable for cell-based assays (typically <0.5%), a slight increase may be necessary to maintain solubility. However, it's critical to run a vehicle control to ensure the solvent concentration is not affecting the experimental outcome.
-
Use a different co-solvent: In some cases, other co-solvents like ethanol might be more suitable, depending on the experimental system.[4]
-
Stepwise dilution: Instead of a single large dilution, try a stepwise dilution, gradually introducing the aqueous buffer to the DMSO stock.
-
Vortexing during dilution: Actively vortexing the aqueous buffer while adding the DMSO stock can help to rapidly disperse the compound and prevent localized high concentrations that lead to precipitation.
Q4: Can I use sonication to help dissolve this compound?
A4: Yes, sonication can be a useful technique to aid in the dissolution of this compound, particularly when preparing stock solutions or working solutions with co-solvents.[5] It can help to break down smaller particles and increase the rate of dissolution. Gentle warming (e.g., to 37°C) can also be used in conjunction with sonication.[6] However, be cautious with temperature to avoid any potential degradation of the compound.
Q5: How does the pH of the buffer affect this compound solubility?
Troubleshooting Guides
Issue 1: Precipitate formation in aqueous buffer immediately after adding DMSO stock.
This is a common problem arising from the low aqueous solubility of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Issue 2: Inconsistent results in cell-based assays.
Inconsistent results can often be traced back to issues with compound solubility and stability in the assay medium.
Experimental Protocol: Preparation of this compound Working Solution for Cell-Based Assays
-
Prepare a 10 mM stock solution in 100% anhydrous DMSO.
-
Weigh out the required amount of this compound powder.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex and/or sonicate until the compound is completely dissolved. A brief warming to 37°C may aid dissolution.[6]
-
-
Perform a serial dilution to create an intermediate stock.
-
For a final assay concentration of 10 µM, you might prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.
-
-
Prepare the final working solution.
-
Warm the cell culture medium to 37°C.
-
While vortexing the medium, add the required volume of the intermediate DMSO stock to achieve the final desired concentration. For example, to make a 10 µM working solution with a final DMSO concentration of 0.1%, add 10 µL of the 1 mM intermediate stock to 990 µL of pre-warmed medium.
-
Use the working solution immediately. Do not store aqueous working solutions of this compound.
-
Data Presentation: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference |
| Water | Insoluble | [1][2][3] |
| DMSO | ≥ 36.4 mg/mL | [2] |
| 100 mg/mL (137.68 mM) | [1] | |
| >10 mM | [6] | |
| Ethanol | ≥ 31.87 mg/mL | [2] |
| 100 mg/mL | [1] |
Signaling Pathway
This compound is a small-molecule inhibitor of the MDM2-p53 interaction.[1][9] In many cancer cells with wild-type p53, the MDM2 protein is overexpressed, leading to the inhibition and degradation of p53, a critical tumor suppressor.[9][10] By binding to the p53-binding pocket of MDM2, this compound blocks this interaction, leading to the stabilization and activation of p53.[9][10][11] Activated p53 can then induce cell cycle arrest and apoptosis.[10][11]
Caption: this compound inhibits MDM2, leading to p53 activation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. p53 inhibitor this compound, Purity ≥98% - CD BioGlyco [bioglyco.com]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. This compound | E1/E2/E3 Enzyme | Mdm2 | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of this compound: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. MDM2 small-molecule antagonist this compound activates p53 signaling and regresses human tumors in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: RG7112 Efficacy and p53 Status
Welcome to the technical support resource for researchers utilizing RG7112, a potent and selective small-molecule inhibitor of the p53-MDM2 interaction. This guide provides troubleshooting, frequently asked questions (FAQs), and detailed protocols to address common issues encountered during experiments, with a specific focus on the impact of p53 mutation status on drug efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a non-genotoxic MDM2 inhibitor that belongs to the nutlin family of compounds.[1][2] It is designed to fit into the p53-binding pocket on the MDM2 protein.[1][3][4] In normal, non-stressed cells, MDM2 (an E3 ubiquitin ligase) binds to the p53 tumor suppressor protein, targeting it for proteasomal degradation and keeping its levels low.[1][5][6][7] By occupying this pocket, this compound blocks the MDM2-p53 interaction.[1][3] This prevents p53 degradation, leading to the stabilization and accumulation of p53 protein within the cell.[1][4][8] The elevated levels of functional p53 then activate downstream signaling pathways that can induce cell cycle arrest, apoptosis (programmed cell death), and senescence, thereby exerting an anti-tumor effect.[1][4][8][9]
Q2: Why is the p53 mutation status of my cancer cells critical for this compound efficacy?
A2: The entire mechanism of this compound is dependent on the presence of functional, wild-type p53 (p53-WT).[7][8] The drug works by reactivating this endogenous tumor suppressor. If the TP53 gene is mutated (p53-MT), the resulting p53 protein is often non-functional or conformationally altered. It may be unable to bind to DNA and activate the necessary target genes (like p21) to induce cell cycle arrest or apoptosis.[8] Therefore, even if this compound successfully stabilizes the mutant p53 protein, it will not trigger the desired anti-cancer effects. As a result, cancer cells with wild-type p53 are generally sensitive to this compound, while cells with mutant p53 are highly resistant.[6][8][10][11]
Q3: I am not seeing an effect in my p53-WT cell line. What are other potential reasons for resistance?
A3: While p53 status is the primary determinant of sensitivity, other factors can confer resistance. These include:
-
Low MDM2 Expression: The efficacy of this compound can correlate with MDM2 expression levels, as MDM2 is the direct target.[1][12] Tumors with MDM2 gene amplification are often particularly sensitive.[10]
-
MDM4 (MDMX) Amplification: Overexpression of MDM4, a structural homolog of MDM2, can also inhibit p53 function and may confer intermediate resistance.[10]
-
Upstream or Downstream Pathway Alterations: Defects in the apoptotic machinery downstream of p53 (e.g., mutations in BAX/BAK or overexpression of anti-apoptotic proteins like BCL-2) can prevent cell death even if p53 is activated.[13]
-
Activation of Pro-Survival Signaling: Constitutive activation of pathways like PI3K/RAS/STAT, often driven by mutations in genes such as FLT3, can counteract the pro-apoptotic signals from p53 activation and has been correlated with lower sensitivity to MDM2 inhibition.[13]
Q4: Are there any exceptions where this compound might show activity in patients with TP53 mutations?
A4: While preclinical data overwhelmingly show a strict dependence on wild-type p53, a Phase 1 clinical trial in leukemia reported that two patients with TP53 mutations exhibited some clinical activity.[1][12] The reasons for this are not fully understood and represent an area of ongoing investigation. It highlights that while p53 status is a critical biomarker, other host or tumor factors may occasionally influence the response in a complex clinical setting.[13][14]
Troubleshooting Guide
Issue 1: High IC50 value or no reduction in cell viability observed.
-
Potential Cause: The cell line may harbor a TP53 mutation.
-
Troubleshooting Step:
-
Verify p53 Status: Confirm the TP53 gene status of your cell line through sequencing or by checking a reliable database (e.g., ATCC, COSMIC).
-
Run Positive/Negative Controls: Test this compound in parallel on a known p53-WT cell line (e.g., SJSA-1, HCT-116) and a known p53-MT cell line (e.g., SW480, MDA-MB-435) to ensure the compound is active and the assay is performing as expected.[8][15]
-
Issue 2: Results are inconsistent across experiments.
-
Potential Cause: Reagent stability or experimental variability.
-
Troubleshooting Step:
-
Compound Handling: this compound should be stored as recommended by the manufacturer, typically desiccated and protected from light. Prepare fresh dilutions from a concentrated stock for each experiment.
-
Cell Culture Conditions: Ensure consistent cell passage number, confluency at the time of treatment, and media formulation, as these can influence drug sensitivity.
-
Assay Timing: The onset of this compound-induced cell death can be slow, with effects sometimes visible only after 15-20 hours or longer.[8][10] Ensure your viability assay endpoint (e.g., 72-120 hours) is appropriate.
-
Issue 3: How can I confirm that this compound is activating the p53 pathway in my p53-WT cells?
-
Potential Cause: Need for pharmacodynamic (PD) marker validation.
-
Troubleshooting Step:
-
Western Blot Analysis: Treat your p53-WT cells with this compound (e.g., for 24 hours) and perform a Western blot. You should observe a dose-dependent accumulation of p53 protein and its key transcriptional targets, p21 and MDM2.[8][15] This demonstrates on-target pathway activation.
-
Quantitative PCR (qPCR): Analyze the mRNA levels of p53 target genes such as p21 (CDKN1A) and MDM2. A significant increase in the transcription of these genes following this compound treatment confirms p53 is transcriptionally active.[8][15] This effect should be absent in p53-MT cells.[8]
-
Quantitative Data Summary
The following tables summarize the differential efficacy of this compound based on p53 status as reported in preclinical studies.
Table 1: In Vitro Cytotoxicity (IC50) of this compound in Cancer Cell Lines
| Cancer Type | p53 Status | Average IC50 (µM) | Fold Difference (MT vs. WT) | Reference |
|---|---|---|---|---|
| Glioblastoma | Wild-Type (MDM2-amplified) | 0.52 | 44x | [10] |
| Glioblastoma | Mutant | 21.9 | [10] | |
| Pediatric Cancers | Wild-Type | ~0.4 | >22x | [11] |
| Pediatric Cancers | Mutant | >10 | [11] | |
| Various Solid Tumors | Wild-Type | 0.18 - 2.2 | ~3-28x | [6][7] |
| Various Solid Tumors | Mutant | 5.7 - 20.3 | |[6][7] |
Table 2: Clinical Response in Phase 1 Leukemia Trial
| Patient Cohort | p53 Status | Key Pharmacodynamic Effect |
|---|---|---|
| AML & CLL/sCLL | Wild-Type | Induction of p53 target genes |
| AML & CLL/sCLL | Mutant | No induction of p53 target genes |
Visualized Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental logic discussed.
Caption: Mechanism of this compound in p53 wild-type vs. mutant cells.
Caption: Standard experimental workflow for evaluating this compound.
Detailed Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials: 96-well plates, cell culture medium, this compound, DMSO (vehicle control), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol).
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plate and add 100 µL of the drug dilutions. Include wells with vehicle (DMSO) only as a negative control and wells with medium only as a blank.
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time and drug mechanism, typically 72 to 120 hours.[8]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank, calculate cell viability as a percentage of the vehicle control. Plot the results on a dose-response curve to determine the IC50 value.
-
2. Western Blot for p53 Pathway Activation
This protocol is used to detect changes in protein levels of p53 and its downstream targets.
-
Materials: 6-well plates, this compound, RIPA lysis buffer with protease/phosphatase inhibitors, protein quantification kit (e.g., BCA), SDS-PAGE gels, transfer apparatus, PVDF membrane, blocking buffer (e.g., 5% non-fat milk or BSA in TBST), primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-β-actin), HRP-conjugated secondary antibody, ECL substrate.
-
Procedure:
-
Treatment and Lysis: Seed cells in 6-well plates and grow to ~70-80% confluency. Treat with desired concentrations of this compound or DMSO for 24 hours.[8][15] Wash cells with cold PBS and lyse with RIPA buffer.
-
Quantification: Determine protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Probing: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. After further washing, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control to ensure equal protein loading.
-
Analysis: Quantify band intensity to determine the relative increase in p53, p21, and MDM2 protein levels compared to the vehicle-treated control.
-
References
- 1. Results of the Phase 1 Trial of this compound, a Small-molecule MDM2 Antagonist in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecule May Disarm Enemy of Cancer-Fighting p53 | MD Anderson Cancer Center [mdanderson.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of this compound: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Does control of mutant p53 by Mdm2 complicate cancer therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the MDM2–p53 Protein–Protein Interaction for New Cancer Therapy: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. Preclinical efficacy of the MDM2 inhibitor this compound in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Initial Testing of the MDM2 Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Results of the Phase I Trial of this compound, a Small-Molecule MDM2 Antagonist in Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Navigating RG7112 IC50 Variability: A Technical Guide
Welcome to the technical support center for RG7112, a potent small-molecule inhibitor of the p53-MDM2 interaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the interpretation of variable IC50 values observed during in vitro experiments.
Troubleshooting Guide: Interpreting Variable IC50 Values
Question: We are observing significant well-to-well and day-to-day variability in our this compound IC50 values. What are the potential causes and how can we troubleshoot this?
Answer:
Variability in IC50 values is a common challenge in cell-based assays. Several factors related to the compound, the experimental setup, and the cell line can contribute to this. Here’s a step-by-step guide to troubleshoot inconsistent this compound IC50 data:
-
Verify Cell Line Integrity and Characteristics:
-
p53 Status: The primary determinant of this compound potency is the p53 status of the cancer cells. This compound is significantly more active in cells with wild-type p53.[1][2] Confirm the p53 status of your cell line through sequencing or western blotting for functional p53. In cancer cell lines with wild-type p53, this compound has shown IC50 values in the range of 0.18–2.2 μM, whereas in cell lines with p53 mutations, the IC50 is much higher, ranging from 5.7–20.3 μM.[1]
-
MDM2 Expression Levels: The cellular level of the MDM2 protein, the direct target of this compound, can influence the compound's efficacy. Cell lines with MDM2 gene amplification, such as the SJSA-1 human osteosarcoma cell line, are particularly sensitive to this compound.[1][3] Assess MDM2 expression levels via qPCR or western blotting. Baseline MDM2 expression has been shown to positively correlate with clinical response.[4][5]
-
Cell Line Authenticity and Health: Ensure your cell lines are authentic and free from mycoplasma contamination. Use cells within a consistent and low passage number range, as cellular characteristics can drift over time in culture.
-
-
Standardize Experimental Protocol:
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variable results. Optimize and strictly adhere to a standardized cell seeding density for your 96-well plates.
-
Compound Handling: this compound, like many small molecules, should be properly dissolved and stored. Prepare fresh dilutions of the compound for each experiment from a concentrated stock solution to avoid degradation. Ensure complete solubilization in your vehicle (e.g., DMSO) before further dilution in culture medium.
-
Incubation Time: The duration of drug exposure can impact the observed IC50 value.[6][7] Standardize the incubation time for all experiments. A 72-hour or 96-hour exposure is common for cell viability assays.[3][8]
-
Assay Method: Different cell viability assays (e.g., MTT, XTT, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values.[6][9] Choose an appropriate assay and use it consistently.
-
-
Data Analysis and Interpretation:
-
Curve Fitting: Utilize a consistent and appropriate non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 from your dose-response curves.
-
Normalization: Normalize your data to the vehicle-treated control wells on each plate to account for plate-to-plate variability.[10]
-
Factors Influencing this compound IC50 Values
The following table summarizes the key factors that can affect the in vitro IC50 values of this compound.
| Factor | Description | Expected Impact on IC50 |
| p53 Status | The genetic status of the TP53 gene in the cancer cell line. | Wild-type p53 leads to significantly lower IC50 values (higher potency). Mutant p53 results in much higher IC50 values.[1] |
| MDM2 Expression Level | The amount of MDM2 protein expressed by the cancer cells. | Higher MDM2 expression, particularly due to gene amplification, is associated with lower IC50 values (higher sensitivity).[1][3] |
| Cell Line Type | The origin and specific characteristics of the cancer cell line. | Different cancer cell lines, even with the same p53 status, can exhibit varying sensitivity to this compound.[2] |
| Assay Duration | The length of time cells are exposed to this compound. | Longer incubation times may lead to lower apparent IC50 values as the compound's effect accumulates.[6] |
| Cell Seeding Density | The number of cells plated per well at the start of the experiment. | Inconsistent seeding density can introduce variability in the final cell viability readout and affect the calculated IC50. |
| Assay Method | The type of viability or cytotoxicity assay used (e.g., MTT, CellTiter-Glo). | Different assays measure different biological endpoints and can produce different IC50 values.[6][9] |
Experimental Protocol: Determining this compound IC50 using an MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in adherent cancer cell lines using a standard MTT assay.
Materials:
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Adherent cancer cell line of interest (e.g., with known p53 and MDM2 status)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using trypsin-EDTA and resuspend in complete medium. c. Count the cells and adjust the concentration to the desired seeding density (e.g., 5,000 cells/well). d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform a serial dilution of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM). Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration). c. After 24 hours of cell attachment, carefully remove the medium from the wells. d. Add 100 µL of the serially diluted this compound solutions and the vehicle control to the respective wells in triplicate. e. Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. After the 72-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for another 4 hours at 37°C. c. Carefully remove the medium containing MTT. d. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the logarithm of the this compound concentration. d. Use a non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental process, the following diagrams illustrate the this compound signaling pathway and a typical IC50 determination workflow.
Caption: this compound mechanism of action.
Caption: Experimental workflow for IC50 determination.
Frequently Asked Questions (FAQs)
Q1: Why is this compound ineffective in cell lines with mutant p53?
A1: this compound's mechanism of action is to inhibit the interaction between MDM2 and wild-type p53.[1][11] This prevents the MDM2-mediated degradation of p53, leading to the accumulation and activation of p53's tumor-suppressive functions. In cell lines with mutant p53, the p53 protein is often non-functional or has a conformation that is not recognized by MDM2 in the same way. Therefore, inhibiting the MDM2-p53 interaction does not restore tumor suppressor activity, rendering this compound ineffective.[1]
Q2: Can the IC50 value of this compound be compared directly between different studies?
A2: Direct comparison of IC50 values between different studies should be done with caution. As outlined in the troubleshooting guide, numerous experimental variables can influence the IC50 value, including the specific cell line, assay method, and incubation time.[6][12] It is more reliable to compare the relative potency of this compound across different cell lines within the same study or to include a reference compound for normalization.
Q3: What is the mechanism of action of this compound?
A3: this compound is a small-molecule inhibitor that binds to the p53-binding pocket of the MDM2 protein.[1][13] This prevents the natural interaction between MDM2 and the p53 tumor suppressor protein. By blocking this interaction, this compound stabilizes p53, leading to its accumulation in the cell.[2] Activated p53 can then induce cell cycle arrest and apoptosis, thereby exerting its anti-tumor effects.[1][2]
Q4: We observe a plateau in our dose-response curve at high concentrations of this compound. What does this indicate?
A4: A plateau at the higher end of the dose-response curve, where increasing concentrations of this compound do not lead to a further decrease in cell viability, can be due to several factors. It may indicate that the maximum achievable effect of the drug via its primary mechanism has been reached. Alternatively, it could be related to compound solubility limits in the culture medium or off-target effects at very high concentrations.
Q5: How can we confirm that the observed cytotoxicity is due to the on-target effect of this compound?
A5: To confirm the on-target activity of this compound, you can perform several experiments. Firstly, demonstrate that this compound treatment leads to the stabilization and accumulation of p53 protein and the upregulation of its downstream target genes, such as p21 and PUMA, via western blotting or qPCR.[14][15] Secondly, you can use a cell line with a knockout or knockdown of p53 to show that the cytotoxic effect of this compound is diminished. Additionally, comparing the activity of this compound with its inactive enantiomer can demonstrate the specificity of the active compound.[8][14]
References
- 1. Discovery of this compound: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Preclinical efficacy of the MDM2 inhibitor this compound in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Results of the Phase 1 Trial of this compound, a Small-molecule MDM2 Antagonist in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Results of the Phase I Trial of this compound, a Small-Molecule MDM2 Antagonist in Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Initial Testing of the MDM2 Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Discovery of this compound: A Small-Molecule MDM2 Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. aacrjournals.org [aacrjournals.org]
Technical Support Center: RG7112 Xenograft Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RG7112 in xenograft models. The information is tailored for scientists and drug development professionals to help anticipate and mitigate potential challenges during their experiments, with a primary focus on minimizing toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small-molecule inhibitor of the MDM2-p53 interaction.[1][2][3] It belongs to the "Nutlin" family of compounds and works by binding to the p53-binding pocket of MDM2, thereby preventing MDM2 from targeting p53 for proteasomal degradation.[1][2][3] This leads to the stabilization and accumulation of p53, which in turn activates the p53 signaling pathway, resulting in cell-cycle arrest and apoptosis in cancer cells with wild-type TP53.[1][2]
Q2: What are the most common toxicities observed with this compound in xenograft studies?
A2: The most frequently reported toxicities associated with this compound in preclinical and clinical studies are hematological in nature, specifically neutropenia (low neutrophil count) and thrombocytopenia (low platelet count).[4] These side effects are considered "on-target" toxicities, as p53 activation plays a role in regulating hematopoiesis. Gastrointestinal issues have also been noted.[1]
Q3: In which tumor models is this compound most effective?
A3: this compound demonstrates the highest efficacy in tumor models with wild-type TP53 and MDM2 amplification.[5][6] Its effectiveness is significantly lower in models with mutated TP53.[5] Efficacy has been observed in various solid tumor and leukemia xenograft models.[5][7]
Q4: What is a standard dosing regimen and vehicle for this compound in mice?
A4: A commonly used oral dose in xenograft studies is 100 mg/kg, administered daily for a period of 14 to 21 days.[5] A widely cited vehicle formulation consists of 2% hydroxypropylcellulose, 0.1% Tween 80, 0.09% methylparaben, and 0.01% propylparaben in water.
Troubleshooting Guides
Managing Hematological Toxicity
Hematological toxicity is the primary dose-limiting factor for this compound. Proactive monitoring and management are crucial for successful and humane experimentation.
Issue: Significant weight loss, lethargy, or signs of bleeding in treated mice.
Possible Cause: Severe thrombocytopenia and/or neutropenia.
Troubleshooting Steps:
-
Monitoring:
-
Frequency: Monitor animal health daily, including body weight, activity level, posture, and grooming habits.
-
Blood Collection: If hematological toxicity is a concern, perform peripheral blood counts (e.g., via tail vein sampling) at baseline and periodically throughout the study (e.g., weekly or at the end of a treatment cycle). This will provide quantitative data on platelet and neutrophil levels.
-
-
Humane Endpoints: Establish clear humane endpoints before initiating the study. These should be in accordance with your institution's animal care and use committee guidelines.
-
Body Weight: A common endpoint is a body weight loss exceeding 20% of the baseline.[8]
-
Clinical Signs: Other signs include persistent lethargy, hunched posture, rough coat, labored breathing, or visible, uncontrolled bleeding.
-
Action: If an animal reaches a humane endpoint, it should be euthanized promptly.[8][9]
-
-
Dose and Schedule Modification:
-
Supportive Care (Consult with a veterinarian):
-
While not standard practice in many preclinical efficacy studies, supportive care measures can be considered in certain situations. These are more common in dedicated toxicology studies.
-
Fluid Therapy: Subcutaneous fluids can be administered to combat dehydration.
-
Nutritional Support: Provide softened or high-calorie food to encourage eating.
-
Growth Factors: In some contexts, the use of hematopoietic growth factors (e.g., G-CSF for neutropenia) has been explored to mitigate chemotherapy-induced cytopenias, though this would represent a significant experimental variable.[11][12]
-
Issue: Variability in tumor response within a treatment group.
Possible Cause: Inconsistent drug exposure.
Troubleshooting Steps:
-
Oral Gavage Technique: Ensure proper oral gavage technique to deliver the full intended dose.
-
Vehicle Formulation: Prepare the vehicle and drug suspension consistently. Ensure the drug is well-suspended before each administration.
-
Food Effects: Be aware that food can affect the bioavailability of this compound.[13] For consistency, consider dosing at the same time each day relative to the animals' light/dark and feeding cycle.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | TP53 Status | MDM2 Status | IC50 (µM) |
| SJSA-1 | Osteosarcoma | Wild-Type | Amplified | ~0.3 - 0.5 |
| HCT116 | Colon Cancer | Wild-Type | Normal | ~0.5 |
| RKO | Colon Cancer | Wild-Type | Normal | ~0.4 |
| MCF7 | Breast Cancer | Wild-Type | Normal | Data Varies |
| SW480 | Colon Cancer | Mutant | Normal | >10 |
| MDA-MB-435 | Melanoma | Mutant | Normal | >10 |
Data compiled from multiple sources. Actual IC50 values can vary based on experimental conditions.
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | Dose and Schedule | Outcome |
| SJSA-1 | Osteosarcoma | 100 mg/kg, daily | Tumor regression |
| MHM | Osteosarcoma | 100 mg/kg, daily | Tumor regression |
| LNCaP | Prostate Cancer | Not Specified | Tumor growth inhibition |
| Glioblastoma (MDM2-amplified) | Glioblastoma | 100 mg/kg, daily for 3 weeks | Reduced tumor growth, increased survival |
| Pediatric Solid Tumors | Various | 100 mg/kg, daily for 14 days | Intermediate activity in 10 of 26 models |
| Acute Lymphoblastic Leukemia | Leukemia | 100 mg/kg, daily for 14 days | 5 complete responses, 1 maintained complete response |
This table provides a summary of outcomes. The degree of tumor growth inhibition or regression can vary.[5]
Experimental Protocols
This compound Formulation and Administration
-
Vehicle Preparation:
-
Prepare a solution of 2% hydroxypropylcellulose in sterile water.
-
Add 0.1% Tween 80, 0.09% methylparaben, and 0.01% propylparaben.
-
Mix thoroughly until all components are dissolved.
-
-
This compound Suspension:
-
Weigh the required amount of this compound powder based on the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while mixing to ensure a uniform suspension.
-
Vortex or sonicate briefly before each use to ensure homogeneity.
-
-
Oral Administration:
-
Administer the this compound suspension to mice via oral gavage using an appropriate gauge feeding needle.
-
The volume administered is typically based on the animal's body weight (e.g., 10 mL/kg).
-
Tumor Growth and Efficacy Monitoring
-
Tumor Implantation: Subcutaneously implant tumor cells or fragments into the flank of immunocompromised mice.
-
Tumor Measurement: Allow tumors to reach a predetermined size (e.g., 100-200 mm³) before randomizing animals into treatment and control groups.
-
Treatment Initiation: Begin treatment with this compound or vehicle control according to the planned schedule.
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor body weight and clinical signs of toxicity daily or as required by the protocol.
-
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or until individual animals meet humane endpoint criteria.
Visualizations
Caption: this compound inhibits MDM2, leading to p53 activation and downstream cellular responses.
Caption: General workflow for conducting this compound xenograft efficacy studies.
References
- 1. Results of the Phase 1 Trial of this compound, a Small-molecule MDM2 Antagonist in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacokinetic–pharmacodynamic guided optimisation of dose and schedule of CGM097, an HDM2 inhibitor, in preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing of the MDM2 Inhibitor this compound by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Humane endpoints | NC3Rs [nc3rs.org.uk]
- 7. MDM2 small-molecule antagonist this compound activates p53 signaling and regresses human tumors in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. med.hku.hk [med.hku.hk]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Supportive Care in the Oncology Setting [theoncologynurse.com]
- 12. Canadian Supportive Care Recommendations for the Management of Neutropenia in Patients with Cancer [mdpi.com]
- 13. Clinical pharmacology characterization of this compound, an MDM2 antagonist, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of RG7112 compound
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of the RG7112 compound. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Long-Term Storage Recommendations
Proper storage of this compound is critical to maintain its stability and efficacy for long-term use. The following table summarizes the recommended storage conditions for both the solid compound and solutions.
| Form | Storage Temperature | Duration | Special Conditions |
| Solid (Powder) | -20°C | ≥ 4 years[1] | Store in the dark, under desiccating conditions. The compound is air-sensitive, and impurities can arise from air oxidation. |
| In Solvent (Stock Solution) | -80°C | Up to 1 year | Aliquot to avoid repeated freeze-thaw cycles.[2] |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2] |
Troubleshooting Guide
This guide addresses common problems that may arise during the handling and use of this compound in experimental settings.
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why is my this compound solution cloudy or showing precipitation? | The solubility of this compound may have been exceeded, or the solvent quality is poor. Moisture-absorbing DMSO can reduce solubility.[2] | - Gently warm the solution to 37°C for 10 minutes and/or sonicate in an ultrasonic bath to aid dissolution.[3] - Ensure you are using fresh, anhydrous DMSO.[2] - Prepare a fresh stock solution, ensuring the concentration does not exceed the solubility limits (e.g., up to 100 mg/mL in DMSO and Ethanol).[2] |
| I am observing lower than expected activity in my cell-based assays. | - The compound may have degraded due to improper storage (exposure to air, light, or moisture). - The stock solution may have undergone multiple freeze-thaw cycles.[2] - The compound may not be active in the chosen cell line (e.g., p53 mutant cell lines show less sensitivity).[3] | - Use a fresh aliquot of the stock solution or prepare a new one from solid. - Confirm the p53 status of your cell line; this compound is most effective in wild-type p53 cells.[2][3][4] - Ensure proper storage conditions have been maintained. |
| How can I be sure my compound is active? | It is good practice to include positive and negative controls in your experiments. | - Use a sensitive cell line known to respond to this compound (e.g., SJSA-1, RKO, HCT116) as a positive control.[2] - Perform a dose-response curve to determine the IC50 in your cell line of interest. - Conduct a Western blot to check for the upregulation of p53 and its target genes like p21 and MDM2 after treatment.[3] |
| What are the appropriate safety precautions when handling this compound? | This compound is a chemical compound and should be handled with appropriate laboratory safety practices. | - Wear personal protective equipment (PPE), including gloves, lab coat, and eye protection.[5] - Handle the compound in a well-ventilated area or under a chemical fume hood.[5] - Avoid inhalation of the powder and contact with skin and eyes.[5] - For detailed safety information, refer to the Safety Data Sheet (SDS).[5] |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
DMSO and Ethanol are the recommended solvents for preparing stock solutions of this compound, with a solubility of up to 100 mg/mL.[2] It is important to use fresh, anhydrous DMSO as it can absorb moisture, which will reduce the solubility of the compound.[2]
2. How should I prepare this compound for in vivo studies?
For oral administration in animal models, this compound can be suspended in a vehicle such as 1% Klucel LF with 0.1% Tween 80.[4][6] It is recommended to prepare the formulation fresh for each use.
3. Is this compound light sensitive?
Yes, it is recommended to store this compound protected from light.
4. What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the MDM2-p53 interaction.[2][7] It binds to the p53-binding pocket of MDM2, preventing the degradation of p53. This leads to the activation of the p53 pathway, resulting in cell-cycle arrest and apoptosis in cancer cells with wild-type p53.[2][4][8]
5. Can I use this compound in cell lines with mutant p53?
This compound is significantly less effective in cancer cell lines with p53 mutations.[3] Its mechanism of action is dependent on the presence of wild-type p53.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
-
Weigh out the required amount of this compound powder (Molecular Weight: 727.78 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
If necessary, gently warm the tube at 37°C for 10 minutes and/or sonicate in an ultrasonic bath to ensure complete dissolution.[3]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[2]
Visualizations
Caption: Decision workflow for the storage and preparation of this compound.
Caption: Simplified signaling pathway of this compound action.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. glpbio.com [glpbio.com]
- 4. Discovery of this compound: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. This compound | E1/E2/E3 Enzyme | Mdm2 | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Preclinical Head-to-Head: A Comparative Guide to the MDM2 Inhibitors RG7112 and RG7388 (Idasanutlin)
For Researchers, Scientists, and Drug Development Professionals
The p53 tumor suppressor protein, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation is a common event in human cancers. One key mechanism of p53 inactivation is its interaction with the murine double minute 2 (MDM2) protein, which targets p53 for degradation. The development of small molecules that inhibit the MDM2-p53 interaction, thereby reactivating p53, represents a promising therapeutic strategy. This guide provides a detailed preclinical comparison of two such inhibitors: RG7112, a first-in-class MDM2 antagonist, and RG7388 (idasanutlin), a second-generation compound developed to improve upon its predecessor.
Mechanism of Action: Restoring p53 Function
Both this compound and idasanutlin are potent and selective inhibitors of the MDM2-p53 interaction.[1][2] They are designed to mimic the key interactions of p53 with the MDM2 protein, effectively blocking the binding of p53 to MDM2.[3] This disruption prevents the MDM2-mediated degradation of p53, leading to the accumulation and activation of p53 in cancer cells with wild-type TP53.[4][5] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence, ultimately leading to tumor growth inhibition.[4][5] Idasanutlin was specifically developed to offer improved potency, selectivity, and pharmacokinetic properties compared to this compound.[1][2]
Quantitative Data Presentation
The following tables summarize the preclinical performance of this compound and idasanutlin based on available experimental data. It is important to note that direct comparisons can be influenced by variations in experimental conditions between different studies.
Table 1: In Vitro Binding Affinity and Potency
| Parameter | This compound | RG7388 (Idasanutlin) | Reference(s) |
| HTRF IC50 (p53-MDM2) | 18 nM | 6 nM | [3][6] |
| Kd (MDM2 Binding) | 10.7 nM | Not Reported | [3] |
HTRF: Homogeneous Time-Resolved Fluorescence; IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.
Table 2: In Vitro Cellular Potency (IC50 Values)
| Cell Line | Cancer Type | p53 Status | This compound (µM) | RG7388 (Idasanutlin) (µM) | Reference(s) |
| SJSA-1 | Osteosarcoma | Wild-Type | 0.3 | 0.01 | [3][6] |
| HCT116 | Colon Carcinoma | Wild-Type | 0.5 | 0.01 | [3][6] |
| RKO | Colon Carcinoma | Wild-Type | 0.4 | Not Reported | [3] |
| BT-484 | Glioblastoma | Wild-Type | ~0.5 | Not Reported | [7] |
| 3731 | Glioblastoma | Wild-Type | ~0.5 | Not Reported | [7] |
| MDM2-amplified PDCLs (avg) | Glioblastoma | Wild-Type | 0.52 | Not Reported | [7] |
| TP53 mutated lines (avg) | Glioblastoma | Mutant | 21.9 | Not Reported | [7] |
PDCLs: Patient-derived cell lines.
Table 3: In Vivo Efficacy in SJSA-1 Osteosarcoma Xenograft Model
| Compound | Dose (mg/kg) | Tumor Growth Inhibition (%) | Outcome | Reference(s) |
| This compound | 50 | 74 | Inhibition | [4] |
| This compound | 100 | >100 | Regression | [4] |
| RG7388 (Idasanutlin) | 12.5 | 88 | Inhibition | [8] |
| RG7388 (Idasanutlin) | 25 | >100 | Regression | [8] |
Preclinical studies in an SJSA1 osteosarcoma xenograft model demonstrated that idasanutlin was more effective than this compound at significantly lower doses.[1]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of preclinical data.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or RG7388 and incubate for the desired period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blotting for p53 and MDM2
Western blotting is used to detect and quantify the levels of specific proteins, such as p53 and MDM2, following treatment with the inhibitors.
-
Cell Lysis: Treat cells with this compound or RG7388 for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p53 and MDM2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
Co-IP is a technique used to study protein-protein interactions. It can be used to demonstrate that this compound and RG7388 disrupt the interaction between MDM2 and p53.
-
Cell Lysis: Lyse treated and untreated cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for either MDM2 or p53, coupled to agarose beads, overnight at 4°C.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both p53 and MDM2 to detect the presence of the interacting partner. A reduction in the co-immunoprecipitated protein in the treated samples indicates disruption of the interaction.
Comparative Experimental Workflow
The preclinical evaluation of MDM2 inhibitors typically follows a structured workflow to assess their efficacy and mechanism of action.
Conclusion
The available preclinical data strongly indicate that idasanutlin (RG7388) is a more potent and selective MDM2 inhibitor than its predecessor, this compound.[1] This is evidenced by its lower IC50 values in both biochemical and cellular assays, as well as its superior in vivo efficacy at lower doses.[1][6][8] The development of idasanutlin represents a significant advancement in the quest for effective p53-reactivating cancer therapies. Further head-to-head preclinical studies in a wider range of cancer models would provide a more comprehensive understanding of the comparative efficacy of these two compounds and inform their continued clinical development.
References
- 1. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of idasanutlin (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist idasanutlin in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Discovery of this compound: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic Design and Biological Evaluation of New p53-MDM2 Interaction Inhibitors Based on Imidazoline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Preclinical efficacy of the MDM2 inhibitor this compound in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Comparative Potency Analysis: RG7112 versus Nutlin-3a in the Inhibition of the MDM2-p53 Interaction
A comprehensive guide for researchers on the relative efficacy of two prominent MDM2 inhibitors, supported by experimental data and detailed protocols.
This guide provides a detailed comparison of the potency of RG7112 and Nutlin-3a, two small-molecule inhibitors targeting the interaction between MDM2 and the tumor suppressor protein p53. The reactivation of p53 by inhibiting its negative regulator, MDM2, represents a promising therapeutic strategy in oncology for cancers harboring wild-type p53. This document is intended for researchers, scientists, and drug development professionals, offering a clear overview of the quantitative differences in potency, the experimental methodologies used for their determination, and the underlying signaling pathway.
Data Presentation: Quantitative Comparison of Potency
The following table summarizes the key quantitative data on the potency of this compound and Nutlin-3a, derived from various in vitro and cellular assays. This compound consistently demonstrates a higher potency in inhibiting the MDM2-p53 interaction and in cellular activity compared to Nutlin-3a.
| Parameter | This compound | Nutlin-3a | Fold Difference (approx.) | Assay Type | Reference |
| Binding Affinity | |||||
| IC50 (MDM2-p53) | 18 nM | 90 nM | 5x | TR-FRET | [1][2] |
| Kd (MDM2) | 10.7 - 11 nM | - | - | Biacore / Cell-free assay | [1][3][4] |
| Cellular Potency | |||||
| IC50 (HCT-116) | 0.5 µM | 28.03 µM | 56x | MTT Assay | [4][5] |
| IC50 (SJSA-1) | 0.3 µM | - | - | MTT Assay | [4] |
| IC50 (RKO) | 0.4 µM | - | - | MTT Assay | [4] |
| IC50 Range (p53 wt cells) | 0.18 - 2.2 µM | - | - | Cell Viability Assay | [6][7] |
Note: IC50 and Kd values can vary between different studies and experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable reproducibility and a deeper understanding of the presented data.
Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for MDM2-p53 Binding
This assay quantitatively measures the inhibition of the MDM2-p53 interaction in a cell-free system.
Principle: The assay is based on the transfer of energy between a donor fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., a fluorescent tracer) when they are in close proximity. In this context, recombinant MDM2 protein is tagged with one fluorophore (or an antibody against it is labeled), and a p53-derived peptide is tagged with the other. Binding of the p53 peptide to MDM2 brings the fluorophores close, resulting in a FRET signal. An inhibitor like this compound or Nutlin-3a will disrupt this interaction, leading to a decrease in the FRET signal.
Materials:
-
Recombinant human MDM2 protein (N-terminal domain)
-
Biotinylated p53-derived peptide
-
Europium (Eu)-labeled anti-GST antibody (or other tag-specific antibody)
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume black plates
-
Test compounds (this compound, Nutlin-3a) dissolved in DMSO
Procedure:
-
Prepare a solution of recombinant MDM2 and the Eu-labeled antibody in assay buffer and incubate for 1 hour at 4°C.
-
Prepare serial dilutions of the test compounds (this compound and Nutlin-3a) in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the MDM2/antibody mixture to the wells.
-
Add the biotinylated p53 peptide and the streptavidin-conjugated acceptor fluorophore to initiate the reaction.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of 337 nm and emission wavelengths of 620 nm (donor) and 665 nm (acceptor).
-
The ratio of the acceptor to donor fluorescence is calculated. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
MTT Cell Proliferation Assay
This colorimetric assay is used to assess the effect of the inhibitors on the metabolic activity and proliferation of cancer cells.
Principle: The assay is based on the reduction of the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
HCT-116 cancer cells (or other p53 wild-type cell lines)
-
Cell culture medium (e.g., McCoy's 5A) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well cell culture plates
-
Test compounds (this compound, Nutlin-3a) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
Procedure:
-
Seed HCT-116 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Nutlin-3a in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the cells for the desired period (e.g., 48-96 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Immunoprecipitation and Western Blotting for p53 Stabilization
This technique is used to demonstrate that the inhibitors disrupt the MDM2-p53 interaction within cells, leading to an accumulation of p53 protein.
Principle: Cells are treated with the inhibitors, and then the protein lysates are prepared. An antibody specific to MDM2 is used to immunoprecipitate MDM2 and any proteins bound to it (like p53). The immunoprecipitated complex is then separated by size using SDS-PAGE, and the presence of p53 is detected by Western blotting with a p53-specific antibody. A decrease in the amount of p53 co-immunoprecipitated with MDM2 after treatment with the inhibitor indicates a disruption of their interaction. Western blotting of the total cell lysate is also performed to show the accumulation of p53.
Materials:
-
Cancer cells (e.g., SJSA-1)
-
Test compounds (this compound, Nutlin-3a)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibodies: anti-MDM2, anti-p53, anti-p21, anti-actin (loading control)
-
Protein A/G agarose beads
-
SDS-PAGE gels and Western blotting apparatus
Procedure:
-
Cell Treatment and Lysis:
-
Immunoprecipitation (optional, for interaction):
-
Incubate a portion of the cell lysate with an anti-MDM2 antibody overnight at 4°C.[8]
-
Add Protein A/G agarose beads and incubate for another 1-3 hours to capture the antibody-protein complexes.[8]
-
Wash the beads several times with lysis buffer to remove non-specific binding.[8]
-
Elute the bound proteins by boiling in SDS sample buffer.[8]
-
-
Western Blotting:
-
Separate the total cell lysates and the immunoprecipitated samples on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Mandatory Visualization
The following diagrams illustrate the signaling pathway and a general experimental workflow.
Caption: MDM2-p53 signaling pathway and inhibitor action.
Caption: Workflow for comparing inhibitor potency.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of this compound: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. ulab360.com [ulab360.com]
A Comparative Guide to the Efficacy of MDM2 Inhibitors: RG7112 vs. SAR405838 and Other Analogs
For Researchers, Scientists, and Drug Development Professionals
The p53 tumor suppressor protein plays a critical role in preventing cancer development by controlling cell cycle arrest and apoptosis. Its inactivation is a common event in many human cancers. One key mechanism of p53 inactivation is through its interaction with the murine double minute 2 (MDM2) protein, which negatively regulates p53 stability. The development of small-molecule inhibitors that block the MDM2-p53 interaction, thereby reactivating p53, represents a promising therapeutic strategy. This guide provides a comparative analysis of the efficacy of two prominent MDM2 inhibitors, RG7112 and SAR405838 (idasanutlin), alongside other notable inhibitors, supported by preclinical and clinical data.
The MDM2-p53 Signaling Pathway
The interaction between MDM2 and p53 is a critical checkpoint in the cell's response to stress. Under normal conditions, MDM2 keeps p53 levels low. In the presence of cellular stress, this interaction is disrupted, leading to p53 activation and downstream tumor-suppressive effects. MDM2 inhibitors are designed to mimic this disruption.
Validating RG7112 On-Target Activity in p53 Wild-Type Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RG7112's performance in activating the p53 signaling pathway in wild-type p53 cancer cells against other alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the underlying mechanisms and workflows.
Introduction to this compound and the p53 Pathway
The tumor suppressor protein p53 plays a crucial role in maintaining cellular integrity by orchestrating responses to cellular stress, including DNA damage, oncogene activation, and hypoxia.[1][2] Activation of p53 can lead to cell cycle arrest, apoptosis (programmed cell death), or senescence, thereby preventing the proliferation of damaged cells and tumorigenesis.[2][3] In many cancers with wild-type p53, its tumor-suppressive function is abrogated by its negative regulator, the E3 ubiquitin ligase MDM2.[1][2] MDM2 binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[1][2]
This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][4] By binding to the p53-binding pocket of MDM2, this compound blocks this interaction, leading to the stabilization and accumulation of p53.[2][3][5] This in turn activates the p53 pathway, resulting in the transcription of downstream target genes such as CDKN1A (encoding p21) and MDM2 itself (as part of a negative feedback loop), ultimately leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[1][3][6]
Comparative On-Target Activity of MDM2 Inhibitors
The on-target activity of this compound and its analogues, such as Nutlin-3a, is primarily assessed by their ability to induce p53-dependent cellular responses specifically in p53 wild-type cells. The following tables summarize the comparative efficacy of this compound.
| Compound | Target | Binding Affinity (KD or IC50) | Cellular Potency (Average IC50 in wt-p53 cells) | Selectivity (wt-p53 vs. mutant p53) |
| This compound | MDM2 | KD ≈ 11 nM[3], HTRF IC50 ≈ 18 nM[7] | 0.18–2.2 μM[1] | ~14-fold[1][3] |
| Nutlin-3a | MDM2 | IC50 ≈ 90 nM[8] | Generally less potent than this compound[5] | Dependent on wild-type p53[8] |
| MI-77301 (SAR405838) | MDM2 | Ki = 0.88 nM[8] | Potent activity in leukemia and solid tumors[8] | High selectivity[8] |
| APG-115 | MDM2 | Ki < 1 nM[8] | IC50 = 18-104 nM in various cell lines[8] | High affinity for MDM2[8] |
| Cell Line (p53 status) | Treatment | Observed Effect | Reference |
| SJSA-1 (wt-p53, MDM2 amplified) | This compound | Dose-dependent accumulation of p53, MDM2, and p21.[3][6] Induction of apoptosis.[3] | [3][6] |
| HCT-116 (wt-p53) | This compound | Activation of p53 target genes (p21, MDM2, MIC-1).[3] Induction of cell-cycle arrest.[3] | [3] |
| MCF7 (wt-p53) | This compound | Activation of p53 target genes.[3] | [3] |
| SW480 (mutant p53) | This compound | No significant activation of p53 target genes.[3][6] Much higher IC50 values compared to wt-p53 cells.[1] | [1][3][6] |
| MDA-MB-435 (mutant p53) | This compound | No significant activation of p53 target genes.[3][6] | [3][6] |
| IMR5 (wt-p53) | This compound | Reduced cell viability (IC50, 562 nM), restoration of p53 and p21 levels, G1 cell cycle arrest.[4] | [4] |
| LAN-5 (wt-p53) | This compound | Reduced cell viability (IC50, 430 nM), restoration of p53 and p21 levels.[4] | [4] |
Experimental Protocols
Western Blotting for p53 Pathway Proteins
Objective: To qualitatively and quantitatively assess the protein levels of p53 and its downstream targets (p21, MDM2) following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate p53 wild-type (e.g., SJSA-1, HCT-116) and p53 mutant (e.g., SW480) cells and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 μM) or DMSO as a vehicle control for 24 hours.[3][6]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-40 μg) on a 4-12% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Quantitative Real-Time PCR (qPCR) for p53 Target Genes
Objective: To measure the change in mRNA expression of p53 target genes (e.g., p21, MDM2, MIC-1) upon this compound treatment.
Methodology:
-
Cell Culture and Treatment: Treat p53 wild-type and mutant cancer cell lines with various concentrations of this compound for 24 hours as described for Western blotting.[3][6]
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for p21, MDM2, MIC-1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analysis: Calculate the relative gene expression using the ΔΔCt method, expressed as fold-change from the DMSO-treated control cells.[3][6]
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of this compound on cancer cell lines with different p53 statuses.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 5 days.[1][6]
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with DMSO or another suitable solvent and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the p53 signaling pathway and a typical workflow for validating this compound's on-target activity.
Caption: p53 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for validating this compound on-target activity.
References
- 1. Discovery of this compound: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Results of the Phase 1 Trial of this compound, a Small-molecule MDM2 Antagonist in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. In Vitro Characterization of a Potent p53-MDM2 Inhibitor, this compound in Neuroblastoma Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Strategies for p53 Activation and Targeted Inhibitors of the p53-Mdm2/MdmX Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Confirming RG7112 Target Engagement: A Comparative Guide to the Cellular Thermal Shift Assay
For Researchers, Scientists, and Drug Development Professionals
In the realm of targeted cancer therapy, confirming that a drug molecule effectively engages its intended target within the complex cellular environment is a critical step. RG7112, a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, has shown significant promise in preclinical and clinical studies.[1][2][3] This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with other established methods for verifying the target engagement of this compound with its target, the E3 ubiquitin ligase MDM2.
The MDM2-p53 Signaling Axis: A Key Target in Cancer Therapy
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress.[2] MDM2 is a primary negative regulator of p53, binding to it and targeting it for proteasomal degradation.[2][4] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[2] this compound is designed to disrupt the MDM2-p53 interaction, thereby stabilizing p53 and reactivating its downstream signaling pathways, ultimately leading to tumor cell death.[1][5]
MDM2-p53 Signaling Pathway
Caption: The MDM2-p53 signaling pathway and the mechanism of action of this compound.
Cellular Thermal Shift Assay (CETSA): A Direct Measure of Target Engagement
CETSA is a powerful biophysical technique that allows for the direct assessment of drug binding to its target protein in a cellular context.[6] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. When a drug like this compound binds to its target (MDM2), it generally increases the protein's resistance to heat-induced denaturation.
CETSA Experimental Workflow
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Experimental Protocol for CETSA with this compound
This protocol is a general guideline for performing a CETSA experiment to confirm the engagement of this compound with MDM2 in a human cancer cell line known to express wild-type p53 and MDM2 (e.g., SJSA-1 or HCT116).
Materials:
-
Human cancer cell line (e.g., SJSA-1)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Primary antibody against MDM2
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment:
-
Plate SJSA-1 cells and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 1-4 hours).
-
-
Cell Harvest and Lysis:
-
Wash cells with ice-cold PBS and harvest.
-
Resuspend the cell pellet in lysis buffer and incubate on ice.
-
Clarify the lysate by centrifugation at high speed to pellet cell debris.
-
-
Heat Treatment:
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using an anti-MDM2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities for MDM2 at each temperature for both this compound-treated and vehicle-treated samples.
-
Plot the normalized band intensities against the corresponding temperatures to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Comparison of CETSA with Alternative Target Engagement Assays
While CETSA provides direct evidence of target binding in a cellular context, other methods can also be employed to assess the interaction of this compound with MDM2 and its downstream consequences.
| Assay | Principle | Information Provided | Advantages | Disadvantages | Quantitative Data for this compound |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Direct evidence of target engagement in a cellular environment. | Label-free, applicable to native proteins in cells and tissues. | Lower throughput, requires specific antibodies for Western blot detection. | Not yet published specifically for this compound, but demonstrated for other MDM2 inhibitors. |
| Homogeneous Time-Resolved Fluorescence (HTRF) | A competitive binding assay where displacement of a fluorescently labeled tracer from the target protein by the compound results in a loss of FRET signal.[7] | Measures the direct binding affinity (IC50) of the compound to the purified target protein.[1] | High-throughput, sensitive, and homogeneous format. | Requires purified, recombinant proteins and specific fluorescently labeled reagents. | IC50: 18 nM[1] |
| Surface Plasmon Resonance (SPR) / Biacore | Measures the change in refractive index at the surface of a sensor chip when a compound in solution binds to an immobilized target protein.[8] | Provides real-time kinetic data (association and dissociation rates) and binding affinity (KD).[5] | Label-free, provides detailed kinetic information. | Requires purified protein and specialized instrumentation. | KD: 10.7 - 11 nM[9] |
| Western Blotting (Downstream Targets) | Detects changes in the protein levels of downstream effectors of the target pathway.[10] | Indirect evidence of target engagement by measuring the functional consequence of target inhibition (e.g., p53 stabilization, p21 induction).[11] | Widely accessible, provides information on the functional cellular response. | Indirect measure of target binding, can be influenced by off-target effects. | Dose-dependent accumulation of p53, p21, and MDM2.[11] |
| Cell Viability/Apoptosis Assays (e.g., MTT, Annexin V) | Measures the effect of the compound on cell proliferation and survival. | Assesses the overall cellular phenotype resulting from target engagement and pathway modulation. | Provides a functional readout of the compound's efficacy. | Indirect and downstream of target engagement, can be affected by multiple factors. | IC50: 0.18 - 2.2 µM in wild-type p53 cell lines.[4] |
Conclusion: A Multi-Faceted Approach to Confirming Target Engagement
Confirming the direct interaction of this compound with MDM2 within the cellular milieu is paramount for its continued development and clinical application. The Cellular Thermal Shift Assay offers a robust and direct method to visualize this target engagement in a physiologically relevant setting. While alternative assays such as HTRF and SPR provide valuable quantitative data on binding affinity and kinetics in a purified system, and downstream analyses like Western blotting confirm the functional consequences of target modulation, CETSA uniquely bridges the gap by providing direct evidence of binding inside the cell.
For a comprehensive understanding of this compound's mechanism of action, a multi-pronged approach is recommended. The quantitative data from in vitro binding assays, coupled with the direct cellular target engagement evidence from CETSA and the functional validation from downstream pathway analysis, provides a powerful and holistic confirmation of this compound's on-target activity. This integrated dataset is invaluable for researchers, scientists, and drug development professionals in advancing novel cancer therapeutics.
References
- 1. revvity.com [revvity.com]
- 2. revvity.com [revvity.com]
- 3. revvity.com [revvity.com]
- 4. Assessing the Efficacy of Mdm2/Mdm4-Inhibiting Stapled Peptides Using Cellular Thermal Shift Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. file.glpbio.com [file.glpbio.com]
Navigating Resistance: A Comparative Analysis of Cross-Resistance Between RG7112 and Other p53 Activators
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to targeted therapies is paramount. This guide provides a comparative analysis of cross-resistance profiles between the MDM2-p53 interaction inhibitor, RG7112, and other p53 activators. The information presented is supported by experimental data from publicly available research to aid in the strategic development of next-generation p53-targeted cancer therapies.
The activation of the p53 tumor suppressor pathway is a promising strategy in cancer therapy. Small molecule inhibitors targeting the interaction between p53 and its primary negative regulator, MDM2, such as this compound (a nutlin-class compound), have shown clinical potential.[1][2] These inhibitors function by binding to the p53-binding pocket of MDM2, thereby preventing the degradation of p53 and leading to the activation of p53-mediated cell cycle arrest and apoptosis in cancer cells with wild-type TP53.[1] However, as with many targeted therapies, the development of resistance is a significant clinical challenge.
Mechanisms of Resistance to MDM2 Inhibitors
The predominant mechanism of acquired resistance to MDM2 inhibitors, including this compound and other nutlins, is the mutation of the TP53 gene.[3][4][5] Continuous exposure of cancer cells with wild-type TP53 to MDM2 inhibitors can select for pre-existing cells with TP53 mutations or induce the emergence of new mutations.[3][4] This leads to a loss of functional p53 protein, rendering the cells insensitive to the p53-activating effects of MDM2 inhibitors.
Another key mechanism of resistance involves the overexpression of MDM4 (also known as MDMX), a homolog of MDM2 that also binds to and inhibits p53.[6] While nutlins like this compound are effective at disrupting the p53-MDM2 interaction, they do not block the p53-MDM4 interaction.[6] Consequently, cancer cells with high levels of MDM4 can be intrinsically resistant to this compound.
Cross-Resistance Profiles
Studies on cell lines with acquired resistance to MDM2 inhibitors have demonstrated a consistent pattern of cross-resistance to other compounds that act via the same mechanism.
Quantitative Analysis of Cross-Resistance
The following table summarizes representative data from studies on cancer cell lines with acquired resistance to MDM2 inhibitors. It is important to note that while the core principles of resistance are consistent, direct cross-resistance studies involving this compound against a broad panel of other p53 activators are not extensively reported in single publications. The data presented here is synthesized from studies on nutlin-resistant and other MDM2 inhibitor-resistant cell lines, which are expected to have a similar resistance profile to this compound-resistant cells due to the shared mechanism of action.
| Cell Line | Parental/Resistant | p53 Activator | Class | GI50 / IC50 (μM) - Parental | GI50 / IC50 (μM) - Resistant | Fold Resistance | Reference |
| SJSA-1 | Parental | Nutlin-3 | MDM2 Inhibitor (Nutlin) | ~1 | >20 | >20 | [3] |
| (Osteosarcoma) | Resistant (S_N40R2) | Nutlin-3 | MDM2 Inhibitor (Nutlin) | ~1 | 21 | 21 | [3] |
| Parental | MI-63 | MDM2 Inhibitor | ~0.1 | >2.5 | >25 | [3] | |
| Resistant (S_M6R1) | MI-63 | MDM2 Inhibitor | ~0.1 | 2.7 | 27 | [3] | |
| NGP | Parental | Nutlin-3 | MDM2 Inhibitor (Nutlin) | ~2 | >20 | >10 | [3] |
| (Neuroblastoma) | Resistant (N_N20R1) | Nutlin-3 | MDM2 Inhibitor (Nutlin) | ~2 | ~20 | ~10 | [3] |
| Parental | MI-63 | MDM2 Inhibitor | ~0.5 | >5 | >10 | [3] | |
| Resistant (N_M5R1) | MI-63 | MDM2 Inhibitor | ~0.5 | ~5 | ~10 | [3] | |
| A549 | Parental | Nutlin-3 | MDM2 Inhibitor (Nutlin) | 7.7 | 11.0 (polyclonal resistant) | 1.4 | [4] |
| (NSCLC) | Resistant (A549.R) | Nutlin-3 | MDM2 Inhibitor (Nutlin) | 7.7 | >20 (monoclonal subclone) | >2.6 | [4] |
Note: GI50/IC50 values are approximate and can vary based on the specific experimental conditions. The data highlights the significant increase in resistance to MDM2 inhibitors in the resistant cell lines.
The data clearly indicates that cell lines with acquired resistance to one MDM2 inhibitor (e.g., Nutlin-3) exhibit strong cross-resistance to other MDM2 inhibitors (e.g., MI-63).[3] This is consistent with the underlying mechanism of resistance being the loss of functional p53, which is the common target of this class of drugs.
Interestingly, some studies have shown that cells with acquired resistance to MDM2 inhibitors may retain sensitivity to p53-activating agents that have a different mechanism of action. For instance, neuroblastoma cells with acquired resistance to the MDM2 inhibitor nutlin-3, which was associated with TP53 mutation, remained sensitive to the p53 activator RITA, which is thought to induce p53 activation through a different mechanism.[7]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: p53 signaling pathway and mechanisms of resistance to MDM2 inhibitors.
Caption: Experimental workflow for cross-resistance studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cross-resistance studies. Below are generalized protocols for key experiments cited in the literature.
Generation of this compound-Resistant Cell Lines
-
Cell Culture: Start with a parental cancer cell line confirmed to have wild-type TP53. Culture the cells in their recommended growth medium supplemented with fetal bovine serum and antibiotics.
-
Initial Exposure: Treat the cells with this compound at a concentration equivalent to the IC20 (the concentration that inhibits growth by 20%).
-
Dose Escalation: Once the cells resume normal proliferation, gradually increase the concentration of this compound in the culture medium. This process of dose escalation can take several months.
-
Selection of Resistant Clones: When cells are able to proliferate in the presence of a high concentration of this compound (e.g., 5-10 µM), single-cell cloning can be performed to isolate and expand individual resistant clones.
-
Confirmation of Resistance: The resistance of the selected clones should be confirmed by performing a cell viability assay and comparing the IC50 of this compound in the resistant clones to the parental cell line.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed parental and this compound-resistant cells into 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of the p53 activators being tested (e.g., this compound, other MDM2 inhibitors, RITA). Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat parental and resistant cells with the p53 activator of interest for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The development of resistance to MDM2 inhibitors like this compound is a significant hurdle in their clinical application. The primary mechanism of acquired resistance is the loss of wild-type p53 function through mutation, which leads to cross-resistance to other MDM2 inhibitors. This highlights the need for therapeutic strategies that can overcome this resistance. One potential approach is the use of p53 activators with alternative mechanisms of action that are still effective in cells with mutated p53 or the combination of MDM2 inhibitors with other anti-cancer agents. The experimental protocols and workflows described in this guide provide a framework for researchers to investigate these resistance mechanisms further and to evaluate novel therapeutic strategies to restore p53 function in cancer.
References
- 1. Discovery of this compound: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MDM2 small-molecule antagonist this compound activates p53 signaling and regresses human tumors in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Characterization of acquired nutlin-3 resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TP53 mutant cell lines selected for resistance to MDM2 inhibitors retain growth inhibition by MAPK pathway inhibitors but a reduced apoptotic response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic activation of p53 by small-molecule MDM2 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human neuroblastoma cells with acquired resistance to the p53 activator RITA retain functional p53 and sensitivity to other p53 activating agents - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of MDM2 Inhibitors: RG7112 vs. Milademetan in Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
The p53 tumor suppressor pathway is a critical regulator of cell growth and division, and its inactivation is a hallmark of many cancers. In tumors with wild-type TP53, the negative regulator Murine Double Minute 2 (MDM2) is often overexpressed, leading to p53 degradation and tumor progression.[1][2] This has led to the development of small molecule inhibitors that disrupt the MDM2-p53 interaction, restoring p53 function. This guide provides a detailed comparison of two such inhibitors, RG7112 and milademetan, based on available preclinical and clinical data in solid tumors.
Mechanism of Action: Restoring the Guardian of the Genome
Both this compound and milademetan are orally bioavailable, small-molecule inhibitors that bind to the p53-binding pocket of MDM2.[2][3] This competitive inhibition prevents MDM2 from binding to and targeting p53 for proteasomal degradation.[1][4] The resulting stabilization and accumulation of p53 protein activates downstream pathways, leading to cell-cycle arrest, apoptosis, and senescence in cancer cells with wild-type TP53.[1][5][6]
Caption: MDM2-p53 Signaling Pathway and Inhibition.
Preclinical and Clinical Efficacy: A Comparative Overview
Direct head-to-head clinical trials comparing this compound and milademetan in solid tumors have not been published. However, data from their respective clinical development programs provide insights into their activity.
This compound
This compound, a member of the nutlin family, has demonstrated potent antitumor activity in preclinical models of solid tumors expressing wild-type p53.[3][7] In a phase I study in patients with relapsed/refractory solid tumors, this compound showed evidence of p53 pathway activation.[8] The maximum tolerated dose (MTD) was established at 1440 mg/m²/day (2500 mg flat dose).[8] Notably, partial responses were observed in patients with liposarcoma.[8] Further clinical development of this compound has been impacted by the emergence of next-generation MDM2 inhibitors.
Milademetan (RAIN-32)
Milademetan has been evaluated in a phase I study in patients with advanced solid tumors or lymphomas, and a phase II basket study (MANTRA-2) in patients with advanced MDM2-amplified, TP53-wild-type solid tumors.[9][10] An intermittent dosing schedule of 260 mg once daily on days 1-3 and 15-17 every 28 days was identified as the recommended phase II dose, which helped mitigate hematologic toxicities.[10] In a phase I study, the disease control rate across all cohorts was 45.8%, with a median progression-free survival (PFS) of 4.0 months.[10][11] In a phase II trial, the best overall response rate was 19.4% in patients with centrally confirmed molecular testing, with a median PFS of 3.5 months.[9][12] However, a phase 3 trial (MANTRA) in dedifferentiated liposarcoma did not meet its primary endpoint of progression-free survival compared to trabectedin.[13]
Quantitative Data Summary
| Parameter | This compound | Milademetan |
| Mechanism of Action | Selective p53-MDM2 inhibitor[3] | Selective p53-MDM2 inhibitor[14] |
| Binding Affinity (KD) | ~11 nmol/L to MDM2 | Not explicitly stated in provided results |
| Phase I MTD (Solid Tumors) | 1440 mg/m²/day (2500 mg flat dose)[8] | 260 mg once daily (intermittent schedule)[10] |
| Phase I Efficacy (Solid Tumors) | Partial responses in liposarcoma[8] | Disease Control Rate: 45.8%[10] |
| Median PFS: 4.0 months[10][11] | ||
| Phase II Efficacy (MDM2amp, TP53-WT Solid Tumors) | Not available from provided results | Best Overall Response: 19.4%[9][12] |
| Median PFS: 3.5 months[9][12] | ||
| Phase III Results (Dedifferentiated Liposarcoma) | Not available | Did not meet primary endpoint vs. trabectedin[13] |
| Common Grade 3/4 Adverse Events | Neutropenia, thrombocytopenia, nausea/GI[8] | Thrombocytopenia, neutropenia, anemia[9][10] |
Experimental Protocols
In Vitro Cytotoxicity Assay (Representative)
Caption: In Vitro Cytotoxicity Assay Workflow.
Methodology: Cancer cell lines with wild-type p53 are seeded in 96-well plates.[3][6] The cells are then treated with a range of concentrations of the MDM2 inhibitor (e.g., this compound or milademetan) for a specified duration, typically 72 to 96 hours.[3] Cell viability is subsequently measured using assays such as MTT or CellTiter-Glo to determine the half-maximal inhibitory concentration (IC50).[3]
In Vivo Xenograft Studies (Representative)
Caption: In Vivo Xenograft Study Workflow.
Methodology: Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.[7][9] Once tumors reach a specified volume, the mice are randomized into treatment and control groups.[2] The MDM2 inhibitor (this compound or milademetan) or a vehicle control is administered orally at a defined dose and schedule.[7][15] Tumor growth is monitored regularly, and at the end of the study, tumors are excised for further analysis.[2]
Safety and Tolerability
The most common dose-limiting toxicities for both this compound and milademetan are hematological, primarily thrombocytopenia and neutropenia.[8][10] Gastrointestinal side effects such as nausea and diarrhea are also frequently observed.[8][9] The development of intermittent dosing schedules, as seen with milademetan, is a strategy to manage these on-target toxicities and improve the therapeutic window.[4][10]
Conclusion
This compound and milademetan are both potent inhibitors of the MDM2-p53 interaction with demonstrated clinical activity in solid tumors harboring wild-type TP53. While this compound laid the groundwork for this class of drugs, milademetan's development has focused on optimizing the dosing schedule to improve tolerability. The clinical journey of these molecules highlights both the promise and the challenges of reactivating the p53 pathway. Future efforts in this field are likely to focus on combination strategies and the identification of predictive biomarkers to select patients most likely to benefit from MDM2 inhibition.[9][16]
References
- 1. Discovery of this compound: A Small-Molecule MDM2 Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. apexbt.com [apexbt.com]
- 7. MDM2 small-molecule antagonist this compound activates p53 signaling and regresses human tumors in preclinical cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I study of MDM2 antagonist this compound in patients (pts) with relapsed/refractory solid tumors. - ASCO [asco.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Press Release: Rain Oncology Announces Topline Results from Phase 3 MANTRA Trial of Milademetan for the Treatment of Dedifferentiated Liposarcoma [rainoncology.com]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Advancements in MDM2 inhibition: Clinical and pre-clinical investigations of combination therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for RG7112 Response in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data to validate biomarkers for predicting the response to RG7112, a small-molecule inhibitor of the MDM2-p53 interaction, in patient-derived xenograft (PDX) models. The data presented herein supports the critical role of TP53 wild-type status and MDM2 gene amplification as key determinants of sensitivity to this compound and other MDM2 inhibitors.
Core Concepts: The MDM2-p53 Pathway and this compound's Mechanism of Action
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress. Murine double minute 2 (MDM2) is a primary negative regulator of p53. MDM2 binds to p53, inhibiting its transcriptional activity and targeting it for proteasomal degradation.[1] In many cancers with wild-type TP53, the function of p53 is abrogated by the overexpression of MDM2, often due to gene amplification.
This compound is a potent and selective small-molecule inhibitor that binds to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction. This inhibition leads to the stabilization and accumulation of p53, which in turn activates the p53 signaling pathway, resulting in cell cycle arrest and apoptosis in cancer cells with intact p53 function.[1]
Comparative Efficacy of MDM2 Inhibition in PDX Models
The efficacy of this compound and other MDM2 inhibitors is predominantly observed in PDX models harboring wild-type TP53. Within this group, models with MDM2 gene amplification exhibit the highest sensitivity.
Glioblastoma (GBM) PDX Models
Studies in patient-derived glioblastoma cell lines (PDCLs) and subsequent PDX models have demonstrated a clear correlation between MDM2 amplification and sensitivity to this compound.
| PDX Model Genotype | Average IC50 (µM) for this compound | Fold Sensitivity vs. TP53 Mutant | Reference |
| MDM2-amplified / TP53 wild-type | 0.52 | ~44x | [2][3] |
| MDM4-amplified / TP53 wild-type | 1.2 | ~18x | [2][3] |
| MDM2/4 normal / TP53 wild-type | 7.7 | ~2.8x | [2][3] |
| TP53 mutant | 21.9 | 1x | [2][3] |
In an orthotopic PDX model of MDM2-amplified glioblastoma, treatment with this compound at 100 mg/kg resulted in a significant reduction in tumor growth and prolonged survival of the tumor-bearing mice.[3][4]
Sarcoma PDX Models
While direct comparative data for this compound versus doxorubicin in sarcoma PDXs is limited, studies with the XPO1 inhibitor selinexor, which also relies on functional p53, have shown greater tumor response compared to doxorubicin in dedifferentiated liposarcoma (DDLPS) PDXs with MDM2 amplification.[5] This suggests that targeted therapies activating the p53 pathway can be more effective than standard chemotherapy in this molecularly defined subgroup. In vitro studies have shown that this compound synergizes with trabectedin in MDM2-amplified liposarcoma cells.[6][7]
Alternative MDM2 Inhibitors
Several other MDM2 inhibitors have been developed and tested in preclinical models, showing similar biomarker-dependent efficacy.
| MDM2 Inhibitor | Key Findings in PDX/Xenograft Models | Reference |
| RG7388 (Idasanutlin) | A second-generation, more potent MDM2 inhibitor. | |
| AMG 232 (Navtemadlin) | Demonstrates robust antitumor efficacy in various xenograft models with wild-type p53. |
Experimental Protocols
Detailed methodologies are crucial for the successful validation of biomarkers. Below are protocols for key experiments cited in this guide.
Establishment and Passaging of Patient-Derived Xenografts
-
Tumor Implantation (F1 Generation):
-
Fresh tumor tissue from patients is obtained under sterile conditions.
-
The tissue is cut into small fragments (approximately 2-3 mm³).
-
Immunodeficient mice (e.g., NOD-scid gamma or athymic nude mice) are anesthetized.
-
A small incision is made in the flank, and a tumor fragment is implanted subcutaneously.
-
The incision is closed with surgical clips or sutures.
-
-
Tumor Growth Monitoring:
-
Tumor growth is monitored weekly using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
-
Passaging (F2 and subsequent generations):
-
When the tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized.
-
The tumor is aseptically excised, and necrotic tissue is removed.
-
The viable tumor tissue is fragmented and implanted into new host mice as described above.
-
Immunohistochemistry (IHC) for Biomarker Analysis
1. Tissue Preparation:
-
Excised PDX tumors are fixed in 10% neutral buffered formalin for 24-48 hours.
-
Tissues are then processed and embedded in paraffin.
-
4-5 µm sections are cut and mounted on charged slides.
2. Deparaffinization and Rehydration:
-
Slides are incubated in xylene (2 x 5 minutes).
-
Rehydrated through a graded series of ethanol (100%, 95%, 70%) and then distilled water.
3. Antigen Retrieval:
-
Heat-induced epitope retrieval (HIER) is performed by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate buffer, pH 6.0, or Tris-EDTA buffer, pH 9.0) and heating at 95-100°C for 20-30 minutes.
4. Staining Procedure:
-
Endogenous peroxidase activity is blocked with 3% hydrogen peroxide for 10 minutes.
-
Slides are washed with a wash buffer (e.g., TBS with 0.05% Tween-20).
-
Non-specific binding is blocked with a protein block or serum from the secondary antibody host species for 30 minutes.
-
Slides are incubated with the primary antibody at the appropriate dilution and temperature (e.g., overnight at 4°C or 1 hour at room temperature).
-
Slides are washed and incubated with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate, or with an HRP-polymer-based detection system.
-
The signal is developed using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Slides are counterstained with hematoxylin, dehydrated, and coverslipped.
5. Quantification:
-
The percentage of positive cells and staining intensity are evaluated by a pathologist or using digital image analysis software.
In Vivo Efficacy Studies
-
PDX Model Selection:
-
PDX models with known TP53 and MDM2 status are selected.
-
-
Animal Grouping:
-
Mice with established tumors of a specific volume (e.g., 150-200 mm³) are randomized into treatment and control groups.
-
-
Drug Administration:
-
This compound Formulation: A common formulation is 100 mg/mL this compound in a vehicle of 2% hydroxypropylcellulose, 0.1% Tween 80, 0.09% methylparaben, and 0.01% propylparaben in water.[3]
-
Dosing: this compound is typically administered by oral gavage at doses ranging from 50 to 100 mg/kg, daily for a specified treatment period (e.g., 5 days a week for 3 weeks).[3][4]
-
The control group receives the vehicle only.
-
-
Response Evaluation:
-
Tumor volume is measured 2-3 times per week.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., IHC for p53, p21, Ki-67).
-
Visualizing the Biomarker Validation Workflow
The process of validating biomarkers for this compound response in PDX models can be summarized in the following workflow:
Logical Framework for Patient Stratification
Based on the experimental data from PDX models, a logical framework for patient stratification in clinical trials of MDM2 inhibitors can be proposed.
References
- 1. Discovery of this compound: A Small-Molecule MDM2 Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Efficacy of the MDM2 Inhibitor this compound in MDM2-Amplified and TP53 Wild-type Glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical efficacy of the MDM2 inhibitor this compound in MDM2 amplified and TP53 wild-type glioblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ET-62: HIGHLY SELECTIVE ACTIVITY OF MDM2 INHIBITOR this compound AGAINST MDM2-AMPLIFIED/TP53 WILD-TYPE GLIOBLASTOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selinexor versus doxorubicin in dedifferentiated liposarcoma PDXs: evidence of greater activity and apoptotic response dependent on p53 nuclear accumulation and survivin down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a small-molecule inhibitor of MDM2, enhances trabectedin response in soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a small-molecule inhibitor of MDM2, enhances trabectedin response in soft tissue sarcomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zeta-corp.com [zeta-corp.com]
- 9. nordiqc.org [nordiqc.org]
- 10. p53 Protein - IHC Primary Antibodies [shop.leicabiosystems.com]
- 11. biocompare.com [biocompare.com]
- 12. p53 Tumor Suppressor Protein Monoclonal Antibody (DO-7) (7157-MSM2-P1ABX) [thermofisher.com]
- 13. Anti-MDM2 antibody [SMP14] (GTX70278) | GeneTex [genetex.com]
- 14. abeomics.com [abeomics.com]
- 15. zeta-corp.com [zeta-corp.com]
- 16. neobiotechnologies.com [neobiotechnologies.com]
- 17. scbt.com [scbt.com]
Safety Operating Guide
Proper Disposal of RG7112: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like RG7112 are paramount to ensuring a secure laboratory environment and regulatory compliance. This document provides essential procedural guidance for the proper disposal of this compound, a potent and selective MDM2-p53 inhibitor.
This compound is classified as an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation.[1] Adherence to strict disposal protocols is crucial to mitigate these risks and prevent environmental contamination. The following procedures are based on general best practices for hazardous chemical waste management and should be adapted to comply with institutional and local regulations.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety goggles with side-shields.[1]
-
Lab Coat: An impervious lab coat should be worn.[1]
-
Respiratory Protection: A suitable respirator is necessary, especially when handling the compound in powder form to avoid dust formation.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] An accessible safety shower and eye wash station are mandatory.
II. Step-by-Step Disposal Procedure for this compound Waste
This protocol outlines the segregation and disposal of different forms of this compound waste.
1. Segregation of Waste Streams:
-
Proper segregation at the point of generation is critical. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
2. Disposal of Solid this compound Waste (Unused/Expired Compound):
-
Container: Place solid this compound into a clearly labeled, sealed, and puncture-resistant hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name ("this compound"), CAS number (939981-39-2), and associated hazard pictograms (e.g., harmful, irritant).
-
Storage: Store the container in a designated satellite accumulation area away from incompatible materials.
3. Disposal of Liquid this compound Waste (Solutions):
-
Aqueous Solutions: Do not dispose of aqueous solutions containing this compound down the drain.
-
Organic Solvent Solutions: Solutions of this compound in organic solvents (e.g., DMSO, Ethanol) should be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated organic solvent waste, as appropriate.
-
Absorption: For small spills or residual solutions, absorb the liquid with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1] The contaminated absorbent should then be disposed of as solid hazardous waste.
4. Disposal of Contaminated Labware and PPE:
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated sharps container for hazardous chemical waste.
-
Glassware: Contaminated glassware should be decontaminated or disposed of as hazardous waste. To decontaminate, rinse thoroughly with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous liquid waste.
-
PPE and Consumables: Contaminated gloves, pipette tips, and other disposable labware should be collected in a dedicated, clearly labeled hazardous waste bag or container.
5. Decontamination of Work Surfaces:
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Collect all decontamination materials (e.g., wipes) and dispose of them as solid hazardous waste.
III. Quantitative Data Summary
| Parameter | Value | Reference |
| CAS Number | 939981-39-2 | [1] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Solubility in DMSO | 12.5 mg/mL to 100 mg/mL | [2][3] |
| Solubility in Ethanol | 20 mg/mL to 100 mg/mL | [2][4] |
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a guide and does not replace the specific protocols and regulations of your institution. Always consult your organization's Environmental Health and Safety (EHS) department for detailed and compliant disposal procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. Simultaneous removal of chlorinated aromatic hydrocarbons, nitrate, and chromate using micellar-enhanced ultrafiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Guidance for Handling RG7112
For researchers, scientists, and drug development professionals working with RG7112, a potent and selective p53-MDM2 inhibitor, adherence to strict safety protocols is paramount to ensure personal safety and maintain a secure laboratory environment.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe handling of this compound.
Hazard Identification and GHS Classification: this compound is classified under the Globally Harmonized System (GHS) with the following hazards[4]:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.
-
Skin corrosion/irritation (Category 2), H315: Causes skin irritation.
-
Serious eye damage/eye irritation (Category 2A), H319: Causes serious eye irritation.
-
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.
The signal word for this compound is "Warning".[4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. |
| Hand Protection | Protective Gloves | Nitrile gloves are a suitable option. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing that is impervious to chemicals. |
| Respiratory Protection | Suitable Respirator | To be used to avoid breathing dust, fumes, gas, mist, vapors, or spray. |
Handling and Storage Protocols
Safe Handling:
-
Avoid contact with skin and eyes.[4]
-
Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.[4]
-
Use only in well-ventilated areas or under an appropriate exhaust ventilation system.[4]
-
Do not eat, drink, or smoke in areas where this compound is handled.[4]
-
Wash hands thoroughly after handling.[4]
Storage:
-
Store in a well-ventilated place.[4]
-
Keep the container tightly closed.[4]
-
Store in a locked-up area.[4]
-
Recommended storage temperature is -20°C for long-term stability (1 year).[4] Shipping at room temperature is acceptable for periods of less than 2 weeks.[4]
Emergency Procedures
In Case of Accidental Exposure:
-
Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Skin Contact: Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention.[4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
Spill and Leakage Response:
-
Evacuate personnel to a safe area.
-
Wear full personal protective equipment.[4]
-
Prevent further leakage or spillage if it is safe to do so.
-
For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite, universal binders).[4]
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[4]
-
Collect all contaminated materials for disposal.
Disposal Plan
All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of in accordance with local, state, and federal regulations.[4] Contact a licensed professional waste disposal service to ensure proper disposal.
Workflow for PPE Selection, Use, and Disposal
The following diagram outlines the logical workflow for the selection, use, and disposal of Personal Protective Equipment when handling this compound.
Caption: PPE workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
